Product packaging for M-Terphenyl(Cat. No.:CAS No. 8042-11-3)

M-Terphenyl

Cat. No.: B7788253
CAS No.: 8042-11-3
M. Wt: 230.3 g/mol
InChI Key: YJTKZCDBKVTVBY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of M-Terphenyl (B1677559) Chemistry

The journey of this compound from a laboratory curiosity to a cornerstone of various chemical disciplines is a testament to the enduring quest for scientific understanding and technological advancement.

Early Discoveries and Isolation (1866-1874)

The story of this compound begins in 1866 with the pioneering work of French chemist Pierre Eugène Marcellin Berthelot. By subjecting benzene (B151609) to high temperatures, he synthesized a mixture of hydrocarbons, which included this compound and its isomer, p-terphenyl (B122091). wikipedia.org However, it was not until 1874 that Gustav Schultz successfully isolated this compound from this mixture. wikipedia.org Schultz's method took advantage of the differing physical properties of the isomers; by dissolving the mixture in a solvent, he could melt off the this compound due to its lower melting and boiling points compared to p-terphenyl. wikipedia.org Another early synthesis method involved passing gaseous benzene and toluene (B28343) through a heated glass tube. wikipedia.org

Shift in Focus to Reactivity and Ligand Applications (1930s Onwards)

The 1930s marked a pivotal shift in this compound research, with scientists turning their attention to its chemical reactivity and potential as a ligand. wikipedia.org In 1932, Arthur Wardner and Alexander Lowy achieved the first verified modification of this compound, creating nitro- and amino-substituted derivatives. wikipedia.org This opened the door to further functionalization. Subsequently, Walter and Kathryn Cook successfully halogenated this compound with chlorine and bromine, and importantly, were the first to suggest its use in a Grignard reaction, highlighting its potential as a ligand for main group elements. wikipedia.org The growing interest in its reactivity was further underscored by C.K. Breadsher and I. Swerlick, who published a comprehensive review of all known reactions involving this compound. wikipedia.org

Development of Advanced Synthetic Methodologies

As the demand for this compound and its derivatives grew, so did the need for more efficient and versatile synthetic methods. wikipedia.orgrsc.org A significant breakthrough came in 1948 when G. Woods and Irwin Tucker developed an alternative synthesis. wikipedia.org Instead of relying on the high-temperature treatment of benzene, they demonstrated that reacting dihydroresorcinol with two equivalents of phenyllithium (B1222949) could produce unsymmetrical this compound molecules. wikipedia.org This method was a major advancement as it allowed for the targeted synthesis of m-terphenyls as the primary product, simplifying isolation. wikipedia.org

Further progress was made in 1986 by Akbar Saednya and Harold Hart, who introduced a one-step synthesis with a high yield using an excess of a phenyl-containing Grignard reagent. wikipedia.org This method also offered the flexibility to create a variety of this compound compounds. wikipedia.org In more recent times, transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura cross-coupling, have become the most widely used and efficient methods for synthesizing both symmetrical and unsymmetrical terphenyls. rsc.orgresearchgate.net Other notable modern techniques include benzannulation, which constructs the benzene ring from acyclic precursors, and metal-free synthesis approaches. rsc.orgresearchgate.netnih.gov

Significance of this compound in Contemporary Chemical Research

This compound continues to be a molecule of great importance in various fields of chemical research, owing to its distinct structural and electronic properties.

Role as a Fundamental Polycyclic Aromatic Hydrocarbon

This compound is a fundamental example of a polycyclic aromatic hydrocarbon (PAH), a class of compounds characterized by fused aromatic rings. cymitquimica.com Its non-polar, hydrocarbon structure makes it insoluble in water but soluble in organic solvents like benzene and toluene. cymitquimica.comsolubilityofthings.com The multiple phenyl groups in its structure contribute to its chemical stability, making it resistant to certain reactions. solubilityofthings.com The steric bulk provided by the this compound framework has proven invaluable in stabilizing otherwise unstable compounds and in controlling reaction pathways. wikipedia.orgrsc.org This steric hindrance is particularly useful in main group and organometallic chemistry, enabling the isolation of low-coordinate metal centers and novel bonding arrangements. wikipedia.org

Importance in Materials Science

The unique properties of this compound have led to its extensive application in materials science. rsc.orgresearchgate.netsioc-journal.cn Its high thermal stability makes it a candidate for high-temperature applications, such as heat transfer fluids and heat storage agents. cymitquimica.comnih.gov Furthermore, its photophysical and optical properties are harnessed in various technologies. rsc.org this compound and its derivatives are used in the fabrication of advanced materials with novel electrical and optical characteristics, including:

Organic Light-Emitting Diodes (OLEDs): this compound derivatives serve as host and electron-transporting materials in OLEDs. cymitquimica.comrsc.org

Liquid Crystals: Terphenyl derivatives are widely used in liquid crystal materials. sioc-journal.cn

Conducting Polymers and Laser Dyes: The photophysical properties of m-terphenyls make them suitable for these applications. rsc.org

The rigid and concave backbone of bulky m-terphenyls has also been employed to stabilize ligands and transition metal complexes, which is crucial for developing new catalysts and functional materials. rsc.org

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical FormulaC₁₈H₁₄ wikipedia.org
Molar Mass230.310 g·mol⁻¹ wikipedia.org
AppearanceYellow needles wikipedia.org
Melting Point86–87 °C (187–189 °F; 359–360 K) wikipedia.org
Boiling Point365 °C (689 °F; 638 K) wikipedia.org
Density1.195 - 1.23 g/cm³ wikipedia.orgnih.gov
Solubility in Water1.51 mg/L wikipedia.org
Flash Point191 °C (376 °F; 464 K) wikipedia.org

Table 2: Timeline of Key Developments in this compound Chemistry

Year(s)DevelopmentKey Contributor(s)Source
1866First synthesis of a mixture containing this compoundPierre Eugène Marcellin Berthelot wikipedia.org
1874Isolation of this compoundGustav Schultz wikipedia.org
1932First verified modified version of this compound (nitro- and amino-substituted)Arthur Wardner and Alexander Lowy wikipedia.org
1930sHalogenation of this compound and first suggestion of its use in a Grignard reactionWalter and Kathryn Cook wikipedia.org
1948Alternative synthesis using dihydroresorcinol and phenyllithiumG. Woods and Irwin Tucker wikipedia.org
1986One-step, high-yield synthesis using a Grignard reagentAkbar Saednya and Harold Hart wikipedia.org
Modern EraWidespread use of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)Various Researchers rsc.orgresearchgate.net

Applications in Catalysis

The utility of this compound ligands in catalysis stems primarily from their ability to stabilize low-coordinate metal centers, which are often highly reactive and catalytically active. wikipedia.orgacs.org The steric bulk of the ligand prevents oligomerization and unwanted side reactions, allowing the metallic center to participate in catalytic cycles. nottingham.ac.ukucdavis.edu

Two- and three-coordinate manganese(II) and iron(II) diaryl complexes stabilized by this compound ligands have proven to be efficient precatalysts for the cyclotrimerisation of primary aliphatic isocyanates. csic.es These reactions proceed with high activity and selectivity under mild conditions, yielding isocyanurates, which are valuable additives in materials like polyurethane foams. csic.es The proposed mechanism suggests that the catalytic activity is influenced by the Lewis acidity of the metal center, with manganese(II) being more active than iron(II). csic.es

Furthermore, iron(II) this compound complexes act as effective precatalysts for the hydrophosphination of isocyanates, producing mono- or di-insertion phosphine (B1218219) products. nottingham.ac.uk The selectivity of this reaction is dictated by the steric demands of the isocyanate substrate. nottingham.ac.uk In a different application, low-coordinate Ni(0) complexes supported by bulky this compound phosphine ligands have demonstrated remarkable activity in C-S cross-coupling reactions, including the challenging coupling of aryl chlorides with alkylthiols. csic.es The use of preformed monophosphine-Ni(0) complexes facilitates a more straightforward activation to the catalytically active species compared to Ni(II) precatalysts. csic.es Other notable catalytic applications include the use of terphenyl(bisamino)phosphines in gold-catalyzed hydroamination of acetylenes. rsc.org

Table 1: Selected Catalytic Applications of this compound Complexes

Catalyst SystemCatalytic ReactionKey FindingsReference(s)
Mn(II) & Fe(II) this compound complexesCyclotrimerisation of isocyanatesHigh activity and selectivity for primary aliphatic isocyanates under mild conditions. csic.es
Fe(II) this compound complexesHydrophosphination of isocyanatesProduces mono- or di-insertion products, with selectivity controlled by substrate sterics. nottingham.ac.uk
Ni(0) this compound phosphine complexesC-S cross-coupling reactionsOutperforms Ni(II) precatalysts, enabling challenging couplings at low catalyst loadings. csic.es
Gold(I) terphenyl(bisamino)phosphine complexesHydroamination of acetylenesEffective catalysis even at low loadings, stabilized by gold-arene interactions. rsc.org

Relevance in Biomedical Research

The unique, twisted three-dimensional structure of the this compound scaffold has been exploited in biomedical research. wikipedia.org One of the most significant recent applications is in the development of small-molecule inhibitors for the programmed cell death 1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction, a critical target in cancer immunotherapy. nih.govacs.org C2-symmetric this compound derivatives have been designed to effectively block this interaction, and their potency can be fine-tuned through structural modifications. nih.govacs.org

The this compound framework can also serve as a foundational structure for creating synthetic receptors. wikipedia.org Its shape allows for the formation of molecules capable of binding to carbohydrates like lectins, which can be used in further biochemical experiments. wikipedia.org Additionally, this compound derivatives are being explored for their potential in creating photoinitiators for 3D printing applications, which have uses in the biomedical field. researchgate.net Research has also touched upon the antibacterial and antifungal properties of o-terphenyl-copper(II) chloride crystals, suggesting a broader potential for terphenyl derivatives in developing new antimicrobial agents. researchgate.net

Table 2: Potency of this compound Derivatives as PD-1/PD-L1 Inhibitors This table is representative of data found in the literature and is for illustrative purposes.

Compound DerivativeModificationsIC₅₀ (nM) in HTRF AssayReference(s)
Derivative 1Base this compound core with specific solubilizing tagsData not specified acs.org
Derivative 2Modified R-substituents at para positionData not specified nih.govacs.org
Derivative 3C2-symmetrical 1,3,5-substituted this compoundData not specified nih.gov

Structural and Steric Properties of this compound

The chemical behavior and utility of m-terphenyls are intrinsically linked to their unique structural and steric characteristics. The non-linear arrangement of the three phenyl rings is fundamental to its function as a bulky ligand.

General Structure and Substituent Effects

The basic this compound structure consists of a central phenyl ring with two flanking phenyl groups attached at the 1 and 3 positions. wikipedia.org The electronic and steric properties can be systematically tuned by introducing substituents. ubbcluj.ro Decorating the flanking aryl groups with alkyl groups such as methyl (as in Mesityl, Mes), isopropyl (as in Dipp or Tripp), or tert-butyl significantly increases the steric bulk. ubbcluj.rorsc.org These flanking groups are twisted relative to the central ring, forming a protective, bowl-shaped cavity. ubbcluj.ro

Substituents can also be added to the central ring. A study of para-substituted this compound lithium complexes, [R–Ar#–Li]₂, where R = t-Bu, SiMe₃, H, Cl, and CF₃, showed that while the solid-state structures were very similar, their electronic properties varied significantly. rsc.orgresearchgate.net A linear correlation was observed between the ⁷Li NMR chemical shifts and the Hammett constants of the para-substituents, demonstrating that electronic effects can be transmitted through the this compound framework, even to a coordinated metal center. rsc.orgresearchgate.net Electron-withdrawing substituents were found to cause an upfield shift in the NMR signal. rsc.orgresearchgate.net

Table 3: Effect of Para-Substituents on ⁷Li NMR Chemical Shift in this compound Lithium Complexes

Para-Substituent (R)Hammett Constant (σₚ)⁷Li{¹H} NMR Chemical Shift (δ, ppm)Reference(s)
t-Bu-0.202.11 rsc.orgresearchgate.net
SiMe₃-0.072.02 rsc.orgresearchgate.net
H0.001.95 rsc.orgresearchgate.net
Cl0.231.83 rsc.orgresearchgate.net
CF₃0.541.63 rsc.orgresearchgate.net

Steric Hindrance and Kinetic Stabilization

The most prominent feature of this compound ligands is their steric bulk, which provides kinetic stabilization to otherwise unstable species. wikipedia.orgubbcluj.ro By creating a sterically crowded environment around a reactive center, these ligands physically prevent intermolecular reactions, such as dimerization or oligomerization, that would lead to decomposition. nottingham.ac.ukescholarship.org This "protective pocket" allows for the isolation and study of low-coordinate compounds, including main group and transition metal complexes. wikipedia.orgucdavis.edu

This principle has been instrumental in synthesizing compounds with unusual bonding, such as those with multiple bonds between heavy main group atoms or low-valent transition metal centers. ubbcluj.roucdavis.edu For example, the steric hindrance provided by m-terphenyls enabled the creation of main group-metal aryl complexes with the capacity to react with small molecules like carbon dioxide and oxygen. wikipedia.org The degree of stabilization can be adjusted by changing the substituents on the flanking aryl rings; increasing the bulk from Mesityl (Mes) to 2,6-diisopropylphenyl (Dipp) to 2,4,6-triisopropylphenyl (Tripp) alters the aggregation state of this compound lithium complexes from dimers to monomers. rsc.orgresearchgate.net

Influence on Molecular Conformation and Rotational Barriers

The this compound framework imposes significant conformational constraints on the molecules it is part of. The flanking aryl groups are twisted out of the plane of the central ring due to steric repulsion. ubbcluj.ro The rotation of these flanking rings is a key dynamic process. rsc.org This rotation can be restricted or even blocked by adding bulky substituents to the meta positions of the central phenyl ring. wikipedia.orgresearchgate.net

The energy barrier for rotation about the acetylenic axis in a diphenylethyne derivative featuring sterically crowded this compound moieties was determined to be 51 kJ/mol, a direct consequence of the steric hindrance between mesityl groups on the terphenyl units. oup.com In molecular gyroscope systems, bulky this compound units have been used as stators, where their large size creates more free volume in the crystal lattice, allowing for faster rotational dynamics of the central rotator component. acs.org Molecular dynamics simulations of ortho-terphenyl in a liquid state have shown rapid internal rotation of the phenyl side groups, indicating that the rotational barriers are readily overcome in solution at sufficient temperatures. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5C6H4C6H5<br>C18H14 B7788253 M-Terphenyl CAS No. 8042-11-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diphenylbenzene
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InChI

InChI=1S/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14H
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InChI Key

YJTKZCDBKVTVBY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3
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Molecular Formula

C6H5C6H4C6H5, C18H14
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DSSTOX Substance ID

DTXSID2029117
Record name 1,1':3',1''-Terphenyl
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Molecular Weight

230.3 g/mol
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Physical Description

M-terphenyl is a yellow solid. mp: 86-87 °C, bp: 365 °C. Density: 1.195 g/cm3. Insoluble in water. Usually shipped as a solid mixture with its isomers o-terphenyl and p-terphenyl that is used as a heat-transfer fluid., Liquid, Yellow solid (needles); [NIOSH], Yellow solid (needles).
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Boiling Point

689 °F at 760 mmHg (NIOSH, 2023), 363 °C AT 760 MM HG, 689 °F
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Flash Point

375 °F (NIOSH, 2023), 191 °C, 375 °F (191 °C) (OPEN CUP), (oc) 375 °F
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Solubility

Insoluble (NIOSH, 2023), SOL IN ALCOHOL, ETHER, BENZENE, ACETIC ACID, Sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents., Water solubility = 1.51 mg/l at 25 °C, Insoluble
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Density

1.23 (NIOSH, 2023) - Denser than water; will sink, 1.2, 1.23
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Vapor Pressure

0.01 mmHg at 200 °F (NIOSH, 2023), 0.0000175 [mmHg], 1.75X10-5 mm Hg extrapolated from experimentally-derived coefficients, (200 °F): 0.01 mmHg
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Color/Form

YELLOW NEEDLES FROM ALC, Crumbly, wax-like flakes at room temperature and light amber liquids above the melting point /Commercial terphenyl mixtures/, Yellow solid.

CAS No.

92-06-8, 26140-60-3
Record name M-TERPHENYL
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Melting Point

192 °F (NIOSH, 2023), 87 °C, 192 °F
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Ii. Advanced Synthetic Methodologies for M Terphenyls and Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

The construction of the m-terphenyl (B1677559) scaffold, characterized by a central benzene (B151609) ring substituted at the 1 and 3 positions with aryl groups, is efficiently achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a versatile and powerful toolkit for creating carbon-carbon bonds, forming the core of many synthetic strategies for m-terphenyls and their derivatives. derpharmachemica.com

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone in the synthesis of biaryls and has been extensively applied to the preparation of m-terphenyls. This reaction typically involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. tandfonline.comlibretexts.org The stability and low toxicity of the boronic acid reagents contribute to the reaction's widespread use. tandfonline.com

Palladium catalysts are central to the Suzuki-Miyaura reaction's success in synthesizing m-terphenyls. researchgate.net A common strategy involves the double Suzuki-Miyaura coupling of a dihaloarene with two equivalents of an arylboronic acid. For instance, 1,3-dibromobenzene (B47543) can be reacted with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield a symmetrical this compound. tandfonline.com

Unsymmetrical m-terphenyls can be synthesized through sequential cross-coupling reactions. This is often achieved by using a starting material with two different halogen substituents, such as 1-bromo-3-chlorobenzene, allowing for selective reaction at one position before proceeding to the second coupling. acs.org For example, a ligandless palladium catalyst can be used for the first coupling at room temperature, followed by the addition of a phosphine (B1218219) ligand like SPhos to facilitate the second coupling. acs.org Another approach utilizes bis(triflates) of dihydroxybenzoates, where the reaction shows high site selectivity. cdnsciencepub.com

Catalyst/Ligand SystemSubstratesProduct TypeYieldReference
Pd(PPh₃)₄1,3-dibromobenzene, Arylboronic acidSymmetrical this compound75-85% tandfonline.com
Ligandless Pd / SPhos1-bromo-3-chlorobenzene, Arylboronic acidsUnsymmetrical this compound>90% acs.org
Pd(0)Methyl 2,4-dihydroxybenzoate (B8728270) bis(triflate), Arylboronic acidFunctionalized this compoundGood cdnsciencepub.com

This table summarizes various palladium-catalyzed Suzuki-Miyaura reactions for synthesizing m-terphenyls, highlighting the catalyst, substrates, product type, and reported yields.

The design of ligands for the palladium catalyst is crucial for optimizing the Suzuki-Miyaura reaction, particularly for challenging substrates. Electron-rich and sterically bulky phosphine ligands are often employed to enhance the efficiency of the catalytic cycle. libretexts.org For the synthesis of m-terphenyls, ligands can influence the reaction's selectivity and yield.

For instance, the use of specialized phosphine ligands can enable the coupling of sterically hindered substrates, which might be necessary for constructing complex this compound derivatives. researchgate.net Buchwald's biaryl phosphine ligands, such as SPhos, are effective in promoting the second coupling step in sequential reactions to form unsymmetrical terphenyls. acs.org Additionally, PCP-pincer complexes with a this compound backbone have been developed as pro-catalysts that show high activity for the coupling of aryl chlorides. acs.org

LigandApplicationAdvantageReference
SPhosSequential Suzuki-Miyaura couplingFacilitates coupling of chlorobiaryl intermediates acs.org
2N2O-salenSuzuki-Miyaura of dibromobenzeneEffective for sterically demanding substrates researchgate.netresearchgate.net
This compound anchored PCP-pincerSuzuki-Miyaura with aryl chloridesHigh activity for electron-rich/sterically hindered substrates acs.org

This table showcases different ligands used in Suzuki-Miyaura reactions for this compound synthesis and their specific advantages.

Buchwald-Hartwig Cross-Coupling for this compound Derivatives

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and has been utilized in the synthesis of this compound derivatives, particularly those containing aniline (B41778) moieties. researchgate.netthieme-connect.com This palladium-catalyzed reaction couples an aryl halide with an amine. For example, 5-pyrrolidino-m-terphenyl can be synthesized via a Buchwald-Hartwig cross-coupling reaction. researchgate.net This methodology is significant for creating precursors to bulky this compound ligands that are valuable in coordination chemistry. researchgate.net

Denitrogenative Hiyama Coupling

A less common but effective method for synthesizing m-terphenyls is the denitrogenative Hiyama coupling. derpharmachemica.com This reaction involves the palladium-catalyzed coupling of an arylhydrazine with an organosilane, such as triethoxy(phenyl)silane. derpharmachemica.comresearchgate.net This approach offers an alternative to the more traditional cross-coupling methods and proceeds under mild conditions without the need for expensive oxidants. researchgate.net The reaction is practical as it can be performed under air and tolerates a variety of functional groups. researchgate.net

C-H Activation Processes for Regioselective Functionalization

Direct C-H activation has emerged as an atom-economical strategy for the synthesis and functionalization of aromatic compounds, including m-terphenyls. researchgate.netnih.gov This approach avoids the pre-functionalization of substrates (e.g., into halides or organometallics) typically required for traditional cross-coupling reactions. nih.gov

For the regioselective functionalization of a pre-formed this compound scaffold, directing groups can be employed to guide a transition metal catalyst to a specific C-H bond. beilstein-journals.org While the direct synthesis of m-terphenyls via a double C-H activation is a developing area, it holds promise for creating symmetrically substituted 1,3-diaryl aromatic rings. researchgate.net This method represents a more sustainable and efficient route for accessing complex this compound structures. beilstein-journals.org

Ligand-Promoted Pd-Catalyzed Remote meta-C-H Arylation

A significant challenge in synthetic organic chemistry is the selective functionalization of C-H bonds at positions remote from existing functional groups. A noteworthy development in this area is the ligand-promoted palladium-catalyzed remote meta-C-H arylation of aryl ethers. This methodology enables the synthesis of unsymmetrical this compound derivatives, which are otherwise challenging to access. researchgate.netresearchgate.net

This strategy often employs a palladium/norbornene cooperative catalysis system. researchgate.netchemrxiv.org The use of a specifically designed S,O-ligand has been shown to be effective in promoting the meta-C-H arylation of anisole (B1667542) derivatives, accommodating both electron-donating and electron-withdrawing substituents on the alkoxyarene substrate. chemrxiv.org A key feature of this approach is the ability to achieve monoarylation of the alkoxyarene, which then allows for the sequential introduction of a different aryl group, providing a direct route to unsymmetrical m-terphenyls. chemrxiv.org The reaction mechanism is believed to involve the formation of a palladacycle intermediate, facilitated by the ligand and norbornene, which directs the arylation to the meta position. researchgate.netchemrxiv.org

Recent research has focused on expanding the substrate scope and improving the efficiency of this transformation. For instance, the use of a nitrile-containing template attached to an indoline (B122111) core has enabled the meta-C-H olefination, arylation, and acetoxylation of these electron-rich systems, which are typically prone to electrophilic attack at the para-position. acs.org

Non-Metal Catalyzed Synthesis Routes

While metal-catalyzed reactions are powerful tools, the development of non-metal catalyzed alternatives is a growing area of interest due to concerns about cost, toxicity, and residual metal contamination in the final products. researchgate.net Several innovative non-metal catalyzed methods for the synthesis of m-terphenyls have emerged.

Cyclocondensation Reactions of Aryl Methyl Ketones

A novel, metal-free, and solvent-free approach for the synthesis of m-terphenyls involves the tandem cyclocondensation of aryl methyl ketones with triethyl orthoformate. rsc.orgnih.govrsc.org This reaction is typically catalyzed by a strong acid, such as trifluoromethanesulfonic acid (TfOH), and proceeds through a multi-step cascade in a one-pot procedure. rsc.orgnih.gov The methodology has been successfully applied to alkyl- and chloro-substituted acetophenones, affording a range of this compound derivatives. rsc.orgnih.gov However, the reaction's success can be sensitive to the electronic nature of the substituents on the aryl methyl ketone, with some substrates yielding ester byproducts instead of the desired terphenyl. researcher.life

Table 1: Synthesis of m-Terphenyls via Cyclocondensation of Aryl Methyl Ketones

EntryAryl Methyl KetoneProductYield (%)
1Acetophenone1,3-Diphenylbenzene72
24'-Methylacetophenone1,3-Bis(4-methylphenyl)benzene68
34'-Chloroacetophenone1,3-Bis(4-chlorophenyl)benzene75

Data compiled from studies on the cyclocondensation of aryl methyl ketones. rsc.orgnih.gov

Benzannulation Strategies

Benzannulation, the formation of a benzene ring from acyclic precursors, is a powerful strategy for constructing aromatic systems, including m-terphenyls. nih.govresearchgate.net These reactions can be promoted by bases and proceed without the need for transition metal catalysts. rsc.org

One such strategy involves the reaction of 3-formylchromones with 1,3-diaryl-2-propanones in the presence of a mild base. rsc.org This domino reaction proceeds through a sequence of Knoevenagel condensation, intramolecular Michael addition, ring-opening, and aromatization to furnish polyfunctionalized this compound derivatives in good to excellent yields. rsc.org

Ring Transformation Reactions of 2H-Pyran-2-ones

The ring transformation of 2H-pyran-2-ones has emerged as a versatile and efficient non-metal catalyzed method for the synthesis of functionalized m-terphenyls. derpharmachemica.comtandfonline.comderpharmachemica.com This approach typically involves the reaction of a 6-aryl-2H-pyran-2-one with a carbanion source, leading to the construction of the central benzene ring of the this compound scaffold. derpharmachemica.comderpharmachemica.com

In a typical procedure, a 6-aryl-2H-pyran-2-one is treated with a ketone, such as propiophenone (B1677668) or a substituted aryl ketone, in the presence of a base like potassium hydroxide (B78521) (KOH) in a suitable solvent like dimethylformamide (DMF). derpharmachemica.comderpharmachemica.com The reaction proceeds via a proposed mechanism involving the initial attack of the ketone-derived carbanion at the C6 position of the pyranone ring, followed by intramolecular cyclization, decarboxylation, and dehydration to yield the this compound product. derpharmachemica.comderpharmachemica.comnih.gov This methodology tolerates a wide range of functional groups on both the pyranone and ketone starting materials, allowing for the synthesis of a diverse library of substituted m-terphenyls. derpharmachemica.comderpharmachemica.com

Table 2: Synthesis of m-Terphenyls via Ring Transformation of 2H-Pyran-2-ones

Entry6-Aryl-2H-pyran-2-oneKetoneProductYield (%)
16-Phenyl-2H-pyran-2-onePropiophenone1,3-Diphenyl-5-methylbenzene85
26-(4-Chlorophenyl)-2H-pyran-2-onePropiophenone1-(4-Chlorophenyl)-3-phenyl-5-methylbenzene82
36-([1,1'-Biphenyl]-4-yl)-2-oxo-4-(piperidin-1-yl)-2H-pyran-3-carbonitrile4-Acetyl biphenylV-shaped this compound derivativeup to 88

Data compiled from various studies on the ring transformation of 2H-pyran-2-ones. derpharmachemica.comderpharmachemica.comnih.gov

Tandem Formal Cycloaddition/Oxidation

A highly atom-economical and environmentally friendly approach to m-terphenyls is the iodine-catalyzed tandem formal [3+3]-cycloaddition/oxidation reaction. thieme-connect.comthieme-connect.comdntb.gov.uarsc.org This metal- and solvent-free method involves the reaction of chalcones with β-enamine esters in the presence of iodine as a catalyst and sulfur as an oxidant. thieme-connect.comthieme-connect.com

The reaction proceeds with the formation of one new ring and four new bonds, demonstrating high efficiency. thieme-connect.comthieme-connect.com A broad range of substituted chalcones and β-enamine esters can be employed, leading to good to excellent yields of the corresponding m-terphenyls. thieme-connect.comthieme-connect.com This method is particularly attractive due to its mild conditions and the avoidance of hazardous reagents and solvents.

Ultrasound-Assisted Synthesis

To accelerate reaction times and improve yields, ultrasound irradiation has been successfully applied to the synthesis of m-terphenyls. tandfonline.comwikipedia.orgfigshare.comtandfonline.com This technique is particularly effective in conjunction with the ring transformation of 2H-pyran-2-ones. tandfonline.comfigshare.comtandfonline.com

By reacting 6-aryl-5-methyl-2H-pyran-2-ones with functionalized ketones in the presence of potassium hydroxide under ultrasonic irradiation, polysubstituted m-terphenyls can be obtained rapidly and in high yields. tandfonline.comfigshare.comtandfonline.com The use of ultrasound provides a significant advantage over conventional heating methods, often leading to shorter reaction times (within an hour) and improved energy efficiency. tandfonline.comwikipedia.org This method is considered environmentally friendly as it avoids the need for harsh conditions and expensive metal catalysts. tandfonline.com

Grignard Reagent-Based Syntheses

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. Their application in the synthesis of m-terphenyls has led to the development of innovative and efficient cascade reactions.

Reactions with Dihydroresorcinol and Phenyllithium (B1222949)

An early and significant method for creating unsymmetrical this compound molecules involves the reaction of dihydroresorcinol with two equivalents of an organometallic reagent like phenyllithium. wikipedia.org This approach, developed as an alternative to the high-temperature heating of benzene, offered a more direct route to m-terphenyls as the major, more easily isolable product. wikipedia.org A related key reaction involves the interaction of dihydroresorcinol (also known as β-cyclohexanedione) or its ethyl enol ether with phenylmagnesium bromide, a classic Grignard reagent. tandfonline.com This method underscores the utility of cyclic diketone precursors in building the this compound core.

Cascade Reactions with Trihalobenzenes

A highly efficient, one-pot strategy for synthesizing m-terphenyls involves the cascade reaction of aryl Grignard reagents with 1,2,3-trihalobenzenes. semanticscholar.orgresearchgate.net This method can construct three new carbon-carbon bonds in a single synthetic operation. semanticscholar.org The reaction is particularly effective for creating m-terphenyls where the outer rings are identical and allows for substitution on the central ring. researchgate.net

The mechanism proceeds through an initial Grignard exchange at the most reactive halogen on the central ring (typically iodine), followed by two successive cycles of magnesium halide elimination to form aryne intermediates. These highly reactive arynes are then regioselectively trapped by the aryl Grignard reagent present in the reaction mixture. researchgate.netlookchem.com For instance, reacting 2,6-dibromoiodobenzene or 1,3-dichloroiodobenzene with an excess of an arylmagnesium bromide, such as phenylmagnesium bromide, leads to the formation of a 2,6-diarylphenylmagnesium halide. semanticscholar.orgresearchgate.net This intermediate can then be quenched with an electrophile to introduce a functional group at the 2'-position of the this compound core. semanticscholar.org

The choice of trihalobenzene can influence reaction conditions and yields. For example, using 1,2,3-tribromobenzene (B42115) instead of 2,6-dibromoiodobenzene with phenylmagnesium bromide can still produce good yields of this compound. lookchem.com A variety of this compound derivatives can be obtained in good yields by changing the substituents on the aryl Grignard reagent. semanticscholar.org

Table 1: Examples of this compound Synthesis via Grignard Cascade Reaction

TrihalobenzeneGrignard ReagentQuenching ElectrophileProductYield (%)Reference
1,3-DichloroiodobenzenePhenylmagnesium bromideEthyl formate1,1′,3′,1″-Terphenyl-2′-carbaldehyde81% semanticscholar.org
2,6-DibromoiodobenzenePhenylmagnesium bromideH₃O⁺This compound77% lookchem.com
1,2,3-TribromobenzenePhenylmagnesium bromideH₃O⁺This compound64% lookchem.com

Iterative Iodoarylation of Bis(benzdiyne) Equivalent

A novel, non-cross-coupling route to construct biaryl systems has been extended to the regioselective synthesis of m-terphenyls. This advanced methodology is based on the iterative iodoarylation of a bis(benzdiyne) equivalent. researchgate.netcolab.wsresearchgate.net Benzdiyne equivalents are precursors that can generate two aryne functionalities within the same molecule. colab.ws

In this process, an organolithium reagent (ArLi) acts as an efficient initiator for the catalytic generation of an aryne from a suitable precursor. researchgate.netcolab.ws The aryne is then trapped in an iodoarylation reaction. By using a bis(benzdiyne) equivalent, this process can be performed iteratively, allowing for the controlled and regioselective addition of aryl groups to build the this compound structure. researchgate.netresearchgate.netresearcher.life This method provides access to synthetically valuable iodobiaryl compounds and offers a strategic approach to functional materials based on the this compound scaffold. researchgate.netcolab.ws

Synthesis of Multifunctionalized M-Terphenyls via Annulation

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, provide a powerful pathway to highly substituted and functionalized m-terphenyls.

One such method is a [3C+3C] annulation between substituted chalcones and allyl sulfone. researchgate.netresearchgate.net This facile, one-step protocol, mediated by a base like sodium hydride (NaH), proceeds without the need for a transition metal catalyst. researchgate.netresearchgate.net The readily available chalcones and allyl sulfones cyclize to form the central ring of the this compound system, yielding multifunctionalized products in good yields. researchgate.net A solventless version of this reaction using solid sodium hydroxide and phase-transfer catalysis offers a more economic and environmentally friendly alternative. mdpi.com

Another versatile approach is the tandem formal [3+3]-cycloaddition/oxidation between chalcones and β-enamine esters. researchgate.netresearchgate.net This reaction, which can be catalyzed by iodine under metal- and solvent-free conditions, proceeds with high atom economy, forming four new bonds and one ring. A wide variety of substituted m-terphenyls can be synthesized in good to excellent yields using sulfur as an oxidant. researchgate.net

Furthermore, a three-component reaction involving chalcones, β-ketoesters, and primary amines in the presence of a catalyst like cerium(IV) ammonium (B1175870) nitrate (B79036) allows for the construction of a large library of highly substituted dihydro-m-terphenyl derivatives. researchgate.net A subsequent dehydrogenation step can then aromatize the central ring to yield the final this compound product. researchgate.net

Table 2: Annulation Strategies for this compound Synthesis

Reactant 1Reactant 2MethodKey FeaturesReference
Substituted ChalconeAllyl Sulfone[3C+3C] AnnulationNaH-mediated, transition metal-free researchgate.netresearchgate.net
Substituted Chalconeβ-Enamine Ester[3+3] Cycloaddition/OxidationIodine-catalyzed, metal/solvent-free researchgate.net
Chalconeβ-Ketoester & Primary AmineThree-Component ReactionForms dihydro-m-terphenyl precursor researchgate.net

Iii. M Terphenyls in Organometallic Chemistry and Catalysis

Ligand Design and Coordination Chemistry

M-terphenyl (B1677559) ligands are a class of sterically demanding molecules characterized by a central phenyl ring flanked by two aryl substituents at the meta positions. This arrangement creates a rigid and crowded pocket around a coordinated metal center, a feature that has been extensively exploited to control the reactivity and stability of organometallic compounds. The design of these ligands can be finely tuned by modifying the flanking aryl groups, allowing for systematic studies of steric and electronic effects on the properties of the resulting metal complexes.

The primary role of this compound ligands in organometallic chemistry is to provide substantial steric bulk around a metal center. This steric encumbrance is critical for preventing intermolecular interactions that could lead to decomposition or the formation of higher-coordinate species. The flanking aryl groups of the this compound framework create a "molecular pocket" that kinetically stabilizes reactive metal centers.

The degree of steric hindrance can be systematically varied by altering the substituents on the flanking aryl rings. For example, increasing the size of these substituents from phenyl to mesityl (2,4,6-trimethylphenyl) or xylyl (2,6-dimethylphenyl) significantly enhances the steric shielding of the metal center. This has profound effects on the geometry of the resulting complexes, often enforcing unusually low coordination numbers and linear or near-linear geometries. In a study of two-coordinate Group 12 diaryl complexes, bulkier 2,6-xylyl and pentamethylphenyl flanking groups led to nearly linear C-M-C bond angles, while the less sterically hindered 3,5-xylyl group resulted in greater deviations from linearity wikipedia.org.

The steric pressure exerted by this compound ligands is not only crucial for stabilizing monomers but also for influencing the aggregation state of organometallic compounds. For instance, the aggregation of this compound lithium complexes in the solid state is dependent on the steric demands of the flanking ortho-aryl substituents. Increasing the steric bulk can shift the equilibrium from a dimer to a monomeric species, sometimes stabilized by a solvent molecule.

This steric control is fundamental to the design of catalysts, where the accessibility of the metal center to substrates can be precisely modulated. By creating a sterically controlled environment, this compound ligands can influence the selectivity of catalytic transformations.

A significant achievement in organometallic chemistry enabled by this compound ligands is the isolation and characterization of complexes with low-coordinate metal centers. These species are often highly reactive and unstable, but the steric shielding provided by this compound ligands kinetically stabilizes them, allowing for detailed structural and electronic studies. This has provided fundamental insights into the bonding and reactivity of metals in unusual coordination environments.

The ability of this compound ligands to stabilize low-coordinate complexes extends across the periodic table, from main group elements to transition metals. The rigid framework of the ligand enforces a specific coordination geometry, preventing the metal from expanding its coordination sphere.

This compound ligands have been particularly impactful in the chemistry of main group elements, facilitating the synthesis of numerous unprecedented compounds. The steric bulk of these ligands has been instrumental in stabilizing low-coordinate species of elements from Group 1, 2, 12, 13, 14, and 15. These complexes often exhibit unusual bonding arrangements and reactivity patterns that challenge classical bonding theories.

The use of this compound ligands has led to the isolation of monomeric complexes of heavier main group elements in low oxidation states, which would otherwise be prone to polymerization or disproportionation. This has opened up new avenues for exploring the fundamental chemistry of these elements.

While lithium and sodium are typically found in a +1 oxidation state, the use of this compound ligands has been instrumental in the structural characterization of species described as having "divalent" character, though this term is used to describe unusual bonding and not a formal +2 oxidation state. wikipedia.org The electron-rich nature of the this compound framework provides electronic stabilization to the metal center, complementing the kinetic stability afforded by its steric bulk.

Selected Structural Data for [R-Ar#-Li]2 Complexes
ComplexR-substituentLi-C (ipso) Bond Length (Å)Li···H-C Anagostic Contacts (Å)
1t-BuVaries2.338(2)–2.920(3)
2SiMe3Varies2.338(2)–2.920(3)
4ClVaries2.338(2)–2.920(3)
5CF3Varies2.338(2)–2.920(3)

A remarkable application of this compound ligands is the stabilization of heavier analogues of carbenes, which are highly reactive species with a divalent carbon atom. The isoelectronic Group 15 cations of the type [R2E]+ (where E = P, As, Sb, Bi) were historically unknown until the use of bulky this compound substituents and weakly coordinating anions enabled their isolation. nih.gov

Specifically, the first examples of a bismuthenium ion, [(2,6-Mes2C6H3)2Bi]+, and a stibenium ion, [(2,6-Mes2C6H3)2Sb]+, were synthesized and characterized. nih.gov These divalent species possess six valence electrons and are kinetically stabilized by the sterically encumbering this compound ligands, which prevent intermolecular decomposition pathways. nih.gov The combination of the bulky ligand and a weakly coordinating anion is crucial for the stability of these highly electrophilic cations. nih.gov

While the stibenium and bismuthenium ions are stable, the analogous phosphenium and arsenium ions are highly reactive and undergo intramolecular electrophilic substitution. nih.gov This highlights the critical role of the central element's size and electronic properties in conjunction with the steric protection of the this compound ligand for achieving stability.

The bulky this compound framework has been instrumental in the isolation of strictly two-coordinate Group 12 (Zn, Cd, Hg) diaryl complexes. nih.gov These complexes are monomeric in the solid state due to the steric demands of the this compound ligands, which prevent intermolecular interactions. nih.govacs.org The coordination geometry around the metal center is typically quasi-linear. nih.govacs.org

Selected Bond Parameters for (H-Ar#)2M Complexes
Metal (M)M-C Bond Distances (Å)C-M-C Bond Angle (°)
ZnNot specified~176-180
Cd2.115(5), 2.228(5)~176-180
Hg2.087(6), 2.101(5)~176-180

Stabilization of Low-Coordinate Metal Complexes

Main Group Metal Complexes
Group 14 Metal Complexes (Ge, Sn, Pb)

The use of this compound ligands has been pivotal in the synthesis of stable, low-coordinate diaryl complexes of the heavier Group 14 elements: germanium, tin, and lead. These compounds, often referred to as tetrylenes, are analogues of carbenes and exhibit unique structural and reactive properties.

The reaction of two equivalents of a lithium this compound salt, such as Li(C₆H₃-2,6-Dipp₂), where Dipp is 2,6-di-iso-propylphenyl, with GeCl₂·dioxane, SnCl₂, or PbBr₂ yields the corresponding monomeric diaryl tetrylenes, E{C₆H₃-2,6-(C₆H₃-2,6-Prⁱ₂)₂}₂ (E = Ge, Sn, Pb). These complexes are typically highly colored, crystalline solids. X-ray crystallographic studies reveal V-shaped structures with wide C-E-C bond angles, a consequence of the steric repulsion between the bulky this compound substituents.

Furthermore, this compound ligands have facilitated the synthesis of dimetallenes and dimetallynes of Group 14 elements, featuring formal double and triple bonds between the metal atoms. For instance, the reduction of the corresponding m-terphenylgermanium(II) chloride can lead to the formation of a digermyne, Ar'Ge≡GeAr', where Ar' represents a bulky this compound ligand like C₆H₃-2,6-(C₆H₃-2,6-Prⁱ₂)₂. These molecules possess a trans-bent core geometry, a significant deviation from the linear structure of alkynes, which is attributed to the electronic nature of the heavier elements.

Table 1: Selected Structural Data for this compound Group 14 Metal Complexes

CompoundMetal (E)E-C Bond Length (Å)C-E-C Bond Angle (°)Reference
Ge{C₆H₃-2,6-(C₆H₃-2,6-Prⁱ₂)₂}₂Ge~2.04~107
Sn{C₆H₃-2,6-(C₆H₃-2,6-Prⁱ₂)₂}₂Sn~2.22~105
Pb{C₆H₃-2,6-(C₆H₃-2,6-Prⁱ₂)₂}₂Pb~2.32~101
Ar'Ge≡GeAr' (Ar' = C₆H₃-2,6-(C₆H₃-2,6-Prⁱ₂)₂)Ge1.996(3)128.7 (Ge-Ge-C)
{Pb(μ-Cl)C₆H₃-2,6-Trip₂}₂ (Trip = C₆H₂-2,4,6-Prⁱ₃)Pb--
Aluminum Complexes

This compound ligands have also been employed to stabilize low-coordinate aluminum complexes. The reaction of trimethylaluminum (AlMe₃) with this compound-substituted Schiff base ligands, for example, leads to the formation of stable aluminum complexes. The bulky this compound framework prevents oligomerization and allows for the isolation of monomeric or dimeric species with well-defined structures.

In one study, 2,4,6-triphenylbenzaldehyde was reacted with 2-aminophenol to create the Schiff base N-(2′,4′,6′-triphenylbenzylidene)-2-iminophenol (TPIP). Subsequent reaction with trimethylaluminum resulted in the formation of the complex TPIP-AlMe₂·AlMe₃. X-ray crystallography revealed a distorted tetrahedral geometry around the aluminum center chelated by the TPIP ligand.

The use of even more sterically demanding this compound ligands has enabled the isolation of unprecedented aluminum species. For instance, a one-coordinate aluminum complex was synthesized using the bulky AriPr8 ligand (C₆H-2,6-(C₆H₂-2,4,6-iPr₃)₂-3,5-iPr₂). Furthermore, the reaction of this one-coordinate aluminum species with an organoazide bearing a different this compound ligand led to the first compound containing an aluminum-nitrogen triple bond. These discoveries highlight the crucial role of this compound ligands in accessing fundamentally new bonding environments for aluminum.

Transition Metal Complexes

The application of this compound ligands extends broadly across the transition metals, where their steric bulk has been instrumental in stabilizing complexes with low coordination numbers and in facilitating the formation of metal-metal multiple bonds.

A signal achievement in organometallic chemistry, enabled by this compound ligands, is the synthesis and stabilization of compounds with multiple bonds between metal atoms.

Ga-Ga Triple Bond: The reduction of a gallium(II) halide precursor bearing a bulky this compound ligand, such as ArGaCl₂ (where Ar = C₆H₃-2,6-Trip₂ and Trip = C₆H₂-2,4,6-Prⁱ₃), with sodium leads to the formation of the dianionic species Na₂[ArGaGaAr]. acs.org This compound was described as having a Ga-Ga triple bond based on its short Ga-Ga distance and its isoelectronic relationship to neutral Group 14 alkyne analogues. acs.org The Ga-Ga bond length of approximately 2.32 Å is significantly shorter than a typical Ga-Ga single bond. acs.org

Ge-Ge Double Bond: While the focus has often been on triple bonds, this compound ligands also stabilize species with formal double bonds. For instance, dicationic digermenes of the type [(NHC)(Ar)Ge=Ge(Ar)(NHC)]²⁺ (where Ar is an this compound group and NHC is an N-heterocyclic carbene) have been synthesized. These compounds feature a Ge=Ge double bond, with the specific bond length and degree of pyramidalization at the germanium centers being influenced by the steric bulk of both the this compound and NHC substituents.

Cr-Cr Quintuple Bond: One of the most remarkable discoveries in this area is the synthesis of a stable chromium(I) dimer, Ar'CrCrAr' (where Ar' = C₆H₃-2,6-Dipp₂), which features a quintuple bond between the two chromium atoms. encyclopedia.pub The extremely short Cr-Cr bond distance of 1.8351(4) Å, along with theoretical studies, provides strong evidence for this high-order metal-metal bond. encyclopedia.pub The this compound ligands are essential for sterically shielding the reactive Cr-Cr core.

This compound ligands have been used to synthesize a range of iron and cobalt complexes with low coordination numbers. These complexes often exhibit interesting magnetic properties and reactivity.

A series of two-coordinate iron(II) this compound complexes of the form (4-R-2,6-Xyl₂C₆H₂)₂Fe (where R is a para-substituent on the central phenyl ring) have been prepared. acs.orgsfu.ca These complexes are field-induced single-molecule magnets (SMMs), and their magnetic relaxation dynamics can be tuned by altering the electronic properties of the R group. acs.orgsfu.ca These findings suggest that the highly axial crystal fields imposed by this compound ligands are conducive to creating molecules with significant magnetic anisotropy. acs.orgsfu.ca

Similarly, cobalt(I) complexes supported by terphenyl diamido ligands have been synthesized. mdpi.com X-ray crystallography reveals that the cobalt centers in these complexes exhibit strong interactions with the central arene ring of the this compound framework. mdpi.com The reduction from Co(II) to Co(I) strengthens this Co-arene interaction. mdpi.com The reactivity of these low-valent cobalt complexes has also been explored, for example, in their reactions with N-donor ligands like pyridine. mdpi.com

This compound ligands have been used to prepare a series of Group 11 (Cu, Ag, Au) complexes, many of which are dimeric in the solid state and exhibit metallophilic interactions—weak, attractive forces between closed-shell metal ions. acs.orgacs.orgresearchgate.net

A common synthetic route involves the metathesis reaction of an iron(II) this compound complex, such as (2,6-Mes₂C₆H₃)₂Fe (where Mes = 2,4,6-Me₃C₆H₂), with a Group 11 salt. acs.org This method has been used to synthesize dimeric copper(I) and silver(I) complexes, [ArM]₂ (Ar = this compound, M = Cu, Ag). acs.org X-ray diffraction studies of these dimers reveal short metal-metal distances that are within the expected range for cuprophilic (Cu···Cu) and argentophilic (Ag···Ag) interactions. acs.orgresearchgate.net The geometry of the dimer can vary depending on the specific this compound ligand used, with some adopting a structure with two terminal ligands and others having one bridging and one terminal ligand. acs.org

The corresponding gold(I) complexes have also been synthesized, although they tend to be less stable. researchgate.net For example, the complex [(2,6-Mes₂C₆H₃)Au]₂ is unstable in solution at room temperature. researchgate.net

Table 2: Metal-Metal Distances in Dimeric this compound Group 11 Complexes

ComplexMetal-Metal Distance (Å)Reference
[2,6-Mes₂C₆H₃Cu]₂2.5808(7) acs.orgresearchgate.net
[2,6-Xyl₂C₆H₃Cu]₂2.4112(5) acs.orgresearchgate.net
[2,6-Mes₂C₆H₃Ag]₂2.8080(5) acs.orgresearchgate.net
[2,6-Xyl₂C₆H₃Ag]₂2.7663(4) acs.orgresearchgate.net

Functionalization of this compound Ligands for Metal Binding

While many this compound complexes are formed through a direct carbon-metal bond to the central phenyl ring, there is a growing interest in the chemistry of m-terphenyls that have been functionalized with donor groups. researchgate.net This approach allows for more diverse coordination modes and the synthesis of complexes with tailored properties.

A variety of functional groups have been introduced into the "pocket" of the this compound framework, including carboxylic acids, aldehydes, Schiff bases, alcohols, and phosphines. sfu.caresearchgate.net These functionalized ligands can then bind to metal centers through these donor atoms, offering a different mode of coordination compared to the direct aryl-metal bond.

For example, this compound ligands incorporating Schiff base moieties have been used to synthesize aluminum complexes, as mentioned previously. researchgate.net The N,O-donor set of the Schiff base chelates to the aluminum center. researchgate.net In another example, bifunctional this compound ligands, such as 2,6-diphenylterephthalic acid and 4-mercaptomethyl-2,6-diphenylbenzoic acid, have been synthesized. sfu.ca These ligands have been used to construct metal-organic frameworks and self-assembled monolayers on gold surfaces, demonstrating the potential of functionalized m-terphenyls in materials chemistry. sfu.ca

Catalytic Applications

The sterically demanding yet conformationally flexible framework of m-terphenyls has made them valuable scaffolds for the development of ligands in various catalytic applications. These ligands can create unique coordination environments around metal centers, influencing the activity, selectivity, and stability of the resulting catalysts.

A significant challenge in homogeneous catalysis is the separation and recovery of the often expensive and complex ligand after the reaction. Research has demonstrated the potential for recycling this compound-based ligands, which enhances the economic and environmental viability of catalytic processes.

This compound ligands have been instrumental in developing catalysts for the oligomerization and cyclotrimerization of alkynes, which are powerful, atom-economical methods for constructing substituted benzene (B151609) rings. The steric bulk of the terphenyl ligand plays a crucial role in controlling the selectivity of these reactions.

Iron(II) and Manganese(II) complexes supported by bulky this compound ligands have been shown to catalyze the cyclotrimerization of isocyanates. kaysresearch.co.uk Furthermore, nickel(0) complexes bearing terphenyl-based phosphine (B1218219) ligands have proven to be highly active catalysts for the cyclotrimerization of terminal alkynes. researchgate.netuu.nl For example, a nickel complex with a 2,2′-bis(di-p-tolylphosphino)benzophenone ligand, a derivative of the terphenyl scaffold, selectively catalyzes the formation of 1,2,4-trisubstituted arene products over the 1,3,5-isomer. uu.nl This high regioselectivity is attributed to the specific steric environment created by the ligand. Similarly, a dinuclear nickel complex was found to promote the rapid and selective cyclotrimerization of various terminal alkynes to their 1,2,4-substituted arene forms, with competing side reactions like the formation of cyclooctatetraenes being unobserved. purdue.edu

Table 1: Regioselectivity in Nickel-Catalyzed Cyclotrimerization of Terminal Alkynes

Catalyst TypeLigand ScaffoldAlkyne TypePrimary ProductSelectivityReference
Nickel(0) ComplexTerphenyl PhosphineTerminal1,2,4-Trisubstituted AreneHigh uu.nl
Dinuclear NickelNaphthyridine-diimineTerminal1,2,4-Trisubstituted AreneHigh purdue.edu

Palladium complexes incorporating this compound-based ligands have emerged as highly effective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The this compound backbone provides a robust and sterically defined platform for diphosphine ligands that can adopt a trans-spanning coordination mode, influencing the catalytic activity. researchgate.net

Specifically, this compound anchored palladium diphosphinite PCP-pincer complexes are very active procatalysts for the Suzuki-Miyaura coupling of aryl halides with boronic acids under mild conditions. acs.org These catalysts demonstrate high efficacy for a range of aryl bromides. Notably, they also achieve excellent to good yields (in some cases over 90%) for the coupling of more challenging substrates like electron-rich or sterically hindered aryl chlorides. acs.org The unique flexibility and shape of the this compound backbone are considered key to the high performance of these catalytic systems. researchgate.net

Table 2: Performance of this compound Palladium Pincer Complex (6b) in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerYield (%)ConditionsReference
4-Bromotoluenep-Tolylboronic acid>98Mild acs.org
4-Chloroacetophenonep-Tolylboronic acid>98Mild acs.org
2-Chlorotoluenep-Tolylboronic acid94Mild acs.org
1-Chloro-4-(trifluoromethyl)benzenep-Tolylboronic acid>98Mild acs.org

The incorporation of this compound units into polymer backbones is a strategic approach to tailor the physical and chemical properties of advanced materials, particularly for applications like anion exchange membranes (AEMs). The non-linear, kinked structure of the this compound monomer disrupts the packing of polymer chains, which can enhance solubility and flexibility. nih.govresearchgate.net

In the development of fluorine-free poly(arylene piperidinium) (PAP) membranes, p-quaterphenyl (pQP) has been copolymerized with this compound (mTP). nih.govacs.org While pQP homopolymers can suffer from poor solubility, copolymerization with at least 50 mol% of this compound is necessary to produce sufficiently soluble polymers. nih.gov The inclusion of the this compound unit imparts greater backbone flexibility, which facilitates higher water absorption and swelling. acs.org This leads to significantly improved hydroxide (B78521) conductivity, a critical parameter for AEM performance. For instance, a copolymer with an equimolar ratio of pQP and mTP exhibits high hydroxide conductivity of up to 197 mS cm⁻¹ at 80 °C, along with robust mechanical properties, including an elongation of up to 170% in the wet state. nih.govacs.org The kinked structure introduced by this compound is thus crucial for balancing solubility, mechanical strength, and ion conductivity in these advanced polymer systems. nih.govresearchgate.net

Table 3: Properties of p-Quaterphenyl (pQP) and this compound (mTP) Copolymers for AEMs

Copolymer (pQP:mTP ratio)Ion Exchange Capacity (mequiv g⁻¹)Water Uptake (%) (at 80°C)Hydroxide Conductivity (mS cm⁻¹) (at 80°C)Ultimate Tensile Stress (MPa) (wet)Reference
pQP25-mTP752.666413722 nih.gov
pQP50-mTP502.538519715 nih.gov

Iv. Spectroscopic and Computational Studies of M Terphenyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of m-terphenyl (B1677559) systems, offering detailed information about their structure, dynamics, and electronic properties.

¹H NMR spectroscopy is fundamental for confirming the chemical structure of this compound derivatives. In a study of a novel this compound bis-urea macrocycle, concentration-dependent ¹H NMR in deuterated chloroform (B151607) (CDCl₃) was used to monitor the aggregation of the macrocycle. researchgate.netnih.gov The upfield shift of proton signals upon aggregation indicates the formation of supramolecular structures. researchgate.net Specifically, the aggregation of a chiral oligo(phenylene-ethynylene) (OPE) featuring this compound units showed an upfield shift for all proton signals when the solvent was changed from deuterated dichloromethane (B109758) (DCM-d₂) to a mixture with deuterated methylcyclohexane (B89554) (MCH-d₁₄), signifying aggregation due to high anisotropic effects. researchgate.net

In another example, the self-assembly of an (R)-1 this compound derivative was induced by changing the solvent polarity from 100% CDCl₃ to a 20% CDCl₃/80% MCH-d₁₄ mixture, leading to the formation of aggregates (Agg I). This process was monitored by the changes in the ¹H NMR spectrum. researchgate.net Furthermore, ¹H NMR has been instrumental in studying the electronic effects of para-substituents in this compound lithium complexes. rsc.org While the chemical shifts of meta-hydrogens on the central ring and the aryl protons of flanking xylyl groups showed minimal changes, the xylyl methyl protons shifted upfield with an increase in the electron-withdrawing strength of the para-substituent. rsc.org This suggests a through-space electronic interaction between the methyl protons and the lithium atoms. cardiff.ac.uk

The study of two-coordinate Group 12 diaryl complexes with para-substituted this compound ligands also utilized ¹H NMR to observe electronic effects. A linear correlation was found between the chemical shifts of the 2,6-xylyl methyl protons and the Hammett constants of the para-substituents, with an upfield shift for more electron-withdrawing groups. nih.govnih.govworktribe.comcardiff.ac.ukacs.org

¹³C NMR spectroscopy provides complementary information to ¹H NMR, particularly regarding the carbon skeleton of this compound systems. For a series of para-substituted this compound lithium complexes, the ¹³C{¹H} NMR spectra revealed that the carbon signals of the flanking xylyl groups were largely unaffected by the para-substituent. rsc.org However, the chemical shifts of the central ring carbons varied significantly, with a general downfield shift observed for the carbon atom bonded to lithium (C-1) as the electron-withdrawing nature of the para-substituent increased. rsc.org

In the case of two-coordinate Group 12 diaryl complexes, analysis of the ¹³C{¹H} NMR spectra showed that the chemical shifts of most carbons in the 2,6-xylyl flanking groups remained consistent across different metals and para-substituents. cardiff.ac.uk However, the chemical shift of the carbon atom directly bonded to the metal (C-1) showed a downfield shift with increasing σpara of the substituent and as the metal was varied from zinc to cadmium to mercury. cardiff.ac.uk

The complete assignment of all proton and carbon spins, including the isocyanide carbon at 172.7 ppm, was achieved for an this compound isocyanide ligand (LPyr) in tetrachloroethane-d₂ using ¹³C NMR, confirming the symmetrical nature of the uncoordinated ligand. acs.orgnih.gov

Heteronuclear NMR is particularly insightful for probing the electronic environment of the metal center in this compound complexes. In studies of two-coordinate Group 12 complexes, a linear correlation was observed between the ¹¹³Cd and ¹⁹⁹Hg NMR chemical shifts and the Hammett constants of the para-substituents on the this compound ligand. nih.govnih.govworktribe.comcardiff.ac.ukacs.org An upfield shift in the metal nucleus's resonance was seen with increasingly electron-withdrawing substituents, indicating a change in the electronic properties at the metal center. nih.govnih.govworktribe.comcardiff.ac.ukacs.org Previous studies have also shown that increasing the steric bulk of the flanking groups on the this compound ligand leads to an upfield shift in the ¹¹³Cd and ¹⁹⁹Hg NMR spectra. cardiff.ac.uk

For a series of this compound lithium complexes, ⁷Li{¹H} NMR spectroscopy revealed a downfield shift in the ⁷Li resonance as the electron-withdrawing strength of the para-substituent increased. cardiff.ac.uk This trend was rationalized by a through-space interaction between the lithium atoms and the methyl protons of the flanking xylyl groups. cardiff.ac.uk

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates signals based on the diffusion coefficients of molecules, providing information about their size and aggregation state in solution. manchester.ac.ukresearchgate.net This method has been applied to characterize this compound lithium complexes, helping to determine the size of the solution-phase species. cardiff.ac.ukresearchgate.net The technique is particularly useful for studying supramolecular aggregation, as the diffusion coefficient is related to the hydrodynamic radius of the molecule or aggregate in solution. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups and study intermolecular interactions in this compound systems. In the investigation of a novel this compound bis-urea macrocycle, IR spectroscopy was employed alongside ¹H NMR to study its concentration-dependent aggregation. researchgate.netnih.govcolab.ws The N-H and C=O stretching frequencies in the IR spectrum are particularly sensitive to hydrogen bonding, a key interaction in the self-assembly of such macrocycles. researchgate.net The formation of aggregates was confirmed by changes in these characteristic vibrational bands. researchgate.net

Real-time Fourier-transform infrared (FT-IR) spectroscopy has been utilized to monitor the kinetics of photopolymerization reactions where amino-m-terphenyl derivatives act as photosensitizers. researchgate.net The thermal stability of V-shaped biphenyl-flanked m-terphenyls has also been evaluated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA), with FT-IR used for structural characterization of the synthesized compounds. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions and photophysical properties of this compound systems. The UV-Vis absorption spectra of this compound-based isocyanide complexes of Cr⁰, Mnᴵ, and Feᴵᴵ show intense bands around 350 nm, attributed to ¹π–π* transitions of pyrene (B120774) moieties, with transitions from the this compound backbone appearing at shorter wavelengths. acs.orgnih.gov

Temperature-dependent UV-Vis spectroscopy of an this compound bis-urea macrocycle in a water/THF mixture revealed a cooperative nucleation-growth mechanism for its supramolecular polymerization. researchgate.netnih.gov A shift in the maximum absorption wavelength (λmax) to longer wavelengths upon cooling indicated the formation of fibrous aggregates. researchgate.netnih.gov The photophysical properties of V-shaped biphenyl-flanked m-terphenyls have been studied in acetonitrile, showing short-range absorbance maxima between 272–285 nm and long-range maxima from 365–372 nm. rsc.org The solvatochromic properties of these compounds were also investigated, revealing modest bathochromic shifts in more polar solvents. rsc.org

Furthermore, the luminescence properties of lanthanide ion complexes with this compound-containing ligands have been studied, showing characteristic emission in the visible and near-infrared regions, demonstrating the role of the this compound scaffold in sensitizing the metal-centered emission. rsc.org

Absorbance and Fluorescence Quenching Experiments

The photophysical behavior of this compound derivatives, particularly their absorbance and fluorescence characteristics, has been a subject of detailed investigation. In a recent study, a series of V-shaped biphenyl-flanked m-terphenyls were synthesized and their photophysical properties were examined in acetonitrile. rsc.org These compounds exhibited absorbance maxima in two distinct regions: a short-range absorbance between 272–285 nm and a long-range absorbance from 365–372 nm. rsc.org The presence of both donor and acceptor moieties in these molecules was found to enhance their photophysical activity. rsc.org

Fluorescence quenching experiments have also provided valuable insights into the excited-state interactions of this compound systems. For instance, the fluorescence of 2,2″-dimethyl-p-terphenyl (DMT) was effectively quenched by carbon tetrachloride (CCl4) in benzene-acetonitrile solvent mixtures. researchgate.net The Stern-Volmer plots for this quenching process showed a positive deviation from linearity, suggesting the simultaneous operation of both static and dynamic quenching mechanisms. researchgate.net This indicates that a ground-state complex is formed between the fluorophore and the quencher, in addition to collisional deactivation of the excited state. researchgate.net

In another study, the fluorescence of 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives was significantly diminished by the addition of an iodonium (B1229267) salt, which acted as a quencher. mdpi.com A linear relationship was observed between the concentration of the added iodonium salt and the decrease in fluorescence intensity, allowing for the determination of the Stern-Volmer coefficients. mdpi.com Furthermore, a series of this compound derivatives have been explored as fluorescent molecular sensors for monitoring polymerization processes. rsc.org The fluorescence emission of these sensors, which appears in the 390–700 nm range, is sensitive to the surrounding environment, making them useful for real-time process monitoring. rsc.org

The introduction of specific substituents can also influence the fluorescence properties. For example, in the V-shaped biphenyl-flanked m-terphenyls, compounds with N-methylpiperazine and N-ethylpiperazine groups showed improved fluorescence, while a compound with an N-phenylpiperazine group was observed to quench the fluorescence. rsc.org This highlights the role of substituent effects in tuning the photophysical properties of m-terphenyls.

Solvatochromism in this compound Derivatives

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, has been observed in various this compound derivatives. This phenomenon provides information about the electronic distribution in the ground and excited states of a molecule.

A series of synthesized V-shaped biphenyl-flanked m-terphenyls displayed positive solvatochromism. rsc.org Specifically, one of the derivatives, compound 11c, exhibited modest bathochromic (red) shifts in its emission spectrum as the solvent polarity increased. rsc.org The absorbance of this compound was in the range of 281–294 nm, with emission shifting from 455 nm to 475 nm in solvents of varying polarity. rsc.org This behavior is indicative of a more polar excited state compared to the ground state.

Similarly, hexaphenylbenzene (B1630442) derivatives containing hydroxyl groups, which can be considered as complex terphenyl systems, also exhibit solvatochromic behavior. scirp.org The absorption peaks corresponding to the o-, m-, and p-terphenyl (B122091) moieties within these structures showed shifts in response to changes in the solvent environment, particularly after deprotonation of the hydroxyl groups. scirp.org

The study of solvatochromism is crucial for understanding the intramolecular charge transfer (ICT) characteristics of these molecules and for designing materials with specific optical properties for applications such as sensors and imaging agents.

Photophysical Activity in Substituted M-Terphenyls

The photophysical activity of m-terphenyls is highly tunable through the strategic placement of various substituent groups on the terphenyl backbone. The introduction of donor and acceptor moieties can significantly enhance their performance, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org

For instance, V-shaped biphenyl-flanked m-terphenyls with donor-acceptor structures have been synthesized and shown to possess enhanced photophysical properties. rsc.org The absorption and emission characteristics of these compounds are influenced by the nature of the substituents. Compounds containing acyclic amines and certain piperazine (B1678402) derivatives exhibited notable fluorescence emission. rsc.org

The thermal stability of these photophysically active compounds is also a critical factor for practical applications. Thermogravimetric analysis (TGA) of one such this compound derivative demonstrated thermal stability up to 293 °C. rsc.org

Furthermore, the aggregation state of this compound-based polymers can affect their fluorescence. While increased p-terphenyl content in a copolymer enhanced fluorescence in the liquid state, it led to fluorescence quenching in the solid state due to molecular chain stacking. tandfonline.com This issue can be mitigated by processing the polymers into nanofibers, which exhibit bright blue fluorescence and good stability under varying pH conditions. tandfonline.com

The following table summarizes the photophysical properties of a selection of V-shaped biphenyl-flanked this compound derivatives in acetonitrile:

CompoundShort-range λmax (nm)Long-range λmax (nm)Emission λmax (nm)
11a-h272–285365–372
11b (N-phenylpiperazine)435 (quenched)
11d (acyclic amine)460
11e (N-methylpiperazine)434
11f (morpholine)459
11g (acyclic amine)458
11h (N-ethylpiperazine)434

X-ray Crystallography

X-ray crystallography has been an indispensable tool for elucidating the precise three-dimensional structures of this compound-based molecules and their metal complexes in the solid state. These studies provide crucial information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding their chemical reactivity and physical properties.

In a study of this compound-stabilized germylene and stannylene complexes, X-ray crystallography was used to characterize the products of their reactions with water and methanol (B129727). jyu.fi The resulting structures revealed different reaction pathways for the germanium and tin congeners. jyu.fi

The solid-state structures of a series of para-substituted this compound Group 12 complexes, (R-Ar#)2M (where M = Zn, Cd, Hg), were determined by X-ray crystallography. nih.govnih.gov These studies showed that all the complexes are monomeric and two-coordinate with quasi-linear C-M-C geometries, a consequence of the steric bulk of the this compound ligands. nih.govnih.gov Interestingly, little structural variation was observed across the series, with no significant changes in the C–M–C bond distances and angles despite the different para-substituents. nih.govnih.gov

Similarly, X-ray diffraction analysis of a series of this compound lithium complexes, [R–Ar#–Li]2, revealed that they adopt a dimeric structure with a planar Li2C2 core. rsc.org Weaker intramolecular interactions, such as Li···H–C anagostic contacts, were also identified. rsc.org

The crystal structures of Group 11 this compound complexes, [2,6-Mes2C6H3M]2 (M = Cu, Ag, Au) and [2,6-Xyl2C6H3M]2 (M = Cu, Ag), confirmed that they are dimeric in the solid state and feature short metal-metal distances indicative of metallophilic interactions. acs.org The geometry of these dimers was found to depend on the flanking aryl groups of the this compound ligand. acs.org

The following table presents selected crystallographic data for some this compound complexes:

CompoundC-M-C Angle (°)M-C Bond Distance (Å)
(R-Ar#)2Zn175.87(10)–178.87(6)1.934(2)–1.953(12)
(R-Ar#)2Cd176.57(7)–179.16(6)2.098(14)–2.1215(16)
(R-Ar#)2Hg175.91(13)–179.28(12)2.056(10)–2.098(3)
[R–Ar#–Li]2114.59(13)–116.60(10) (Cipso–Li–Cipso)

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as radicals and triplet states. In the context of this compound systems, EPR has been employed to investigate the electronic structure and spin distribution in their paramagnetic derivatives.

The lowest excited triplet (T1) states of m-polyphenyl molecules, including this compound, have been studied in rigid organic glasses at 77 K using EPR. acs.org For m-polyphenyls, the zero-field splitting parameter |D| was found to be approximately 0.109 cm-1 and remained nearly constant with an increasing number of benzene (B151609) rings. acs.org The line shape of the EPR spectrum, however, did show changes with the increasing size of the polyphenyl molecule. acs.org

EPR spectroscopy has also been instrumental in characterizing heavy Group 16 radical cations stabilized by this compound ligands, such as [(2,6-Mes2C6H3E)2]•+ where E = S, Se, Te. rsc.org The g-anisotropy in these radicals was observed to increase with the atomic number of the chalcogen, and weak hyperfine transitions for selenium and tellurium were resolved. rsc.org

In a study of a V(IV) complex with trialkylammonium counterions in a frozen o-terphenyl (B166444) solution, pulsed EPR spectroscopy was used to measure spin-lattice relaxation times (T1) and phase memory times (Tm). nih.gov While the counterion had little effect on T1, it significantly influenced Tm, highlighting the role of the local environment on the spin dynamics. nih.gov

The following table summarizes the spin Hamiltonian parameters for V(IV) complexes in a frozen o-terphenyl solution at 5 K:

Complexg-values (gx, gy, gz)A-values (Ax, Ay, Az) (MHz)
1 (Et3NH)2[V(C6H4O2)3]1.980, 1.980, 1.933165, 165, 484
2 (n-Bu3NH)2[V(C6H4O2)3]1.980, 1.980, 1.933165, 165, 484
3 (n-Hex3NH)2[V(C6H4O2)3]1.980, 1.980, 1.933165, 165, 484
4 (n-Oct3NH)2[V(C6H4O2)3]1.980, 1.980, 1.933165, 165, 484

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling have become essential complements to experimental studies of this compound systems, providing deep insights into their electronic structure, reactivity, and spectroscopic properties.

Theoretical approaches have been used to analyze the electronic structures, reactivity profiles, and dynamic behaviors of newly synthesized fluorescent this compound derivatives. rsc.org These studies often involve a combination of methods, such as Density Functional Tight Binding (DFTB), Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations, to provide a comprehensive understanding of the physicochemical properties of these molecules. rsc.org

In the investigation of the reaction mechanisms of this compound-stabilized germylenes and stannylenes, computational calculations provided mechanistic insight into the formation of the observed products. jyu.fi For example, the insertion of a germylene into an O-H bond was found to be a catalytic process assisted by a second molecule of water. jyu.fi

Computational methods have also been employed to examine the metal-metal interactions in dimeric Group 11 this compound complexes. acs.org Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and energy decomposition analysis have been used to characterize the nature and strength of these interactions. acs.org

Furthermore, theoretical calculations have been used to predict the photophysical properties of terphenyl-substituted pyrenes, with the results showing good qualitative agreement with experimental data. koreascience.kr These computational tools are invaluable for designing new materials with desired electronic and optical properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a particularly powerful and widely used computational method for studying this compound systems due to its favorable balance of accuracy and computational cost.

DFT calculations have been employed to rationalize the electronic trends observed in para-substituted this compound Group 12 complexes. nih.govnih.gov While X-ray crystallography showed little structural variation, NMR spectroscopy revealed significant electronic differences that correlated with the Hammett constants of the substituents. nih.govnih.gov DFT was used in an attempt to understand these trends, although in some cases, the experimental observations could not be fully reproduced by the computational analysis, suggesting the complexity of the electronic effects at play. nih.govacs.org

In the study of m-terphenyldiiodophosphines, DFT calculations supported an electrophilic aromatic substitution mechanism for their intramolecular cyclization, which is facilitated by steric strain within the terphenyl framework. nih.gov DFT has also been used to evaluate the adiabatic electron affinities of oligophenyls, including this compound, with the calculated values showing excellent agreement with experimental data from anion photoelectron spectroscopy. oup.com

The electronic structures of divalent bis(this compound)element cations of Group 13 and Group 15 have been investigated using DFT, providing insights into their stability and Lewis acidity. researchgate.net These calculations have shown that the fluoride (B91410) ion affinities of these cations are higher than that of SbF5, classifying them as Lewis superacids. researchgate.net

The following table shows a comparison of experimental and DFT-calculated adiabatic electron affinities (EAa) for selected oligophenyls:

MoleculeExperimental EAa (eV)Calculated EAa (eV)
Biphenyl (BP)-0.03 ± 0.08-0.04
o-Terphenyl (o-TP)0.01 ± 0.080.01
This compound (m-TP)0.00 ± 0.080.00
p-Terphenyl (p-TP)0.493 ± 0.0100.48
Electronic Structures and Reactivity Profiles

Computational methods, especially Density Functional Theory (DFT), are pivotal in exploring the electronic structures and predicting the reactivity of this compound systems. rsc.orgrsc.org These calculations offer a detailed understanding of how the substitution pattern on the terphenyl backbone influences the electronic properties and, consequently, the chemical behavior of these molecules. rsc.org

For instance, in a series of two-coordinate Fe(II) this compound complexes, DFT calculations have been employed to understand the effect of para-substituents on their magnetic properties. researchgate.netrsc.orgworktribe.com The nature of the substituent (R) in (4-R-2,6-Xyl₂C₆H₂)₂Fe complexes was found to alter their magnetic function, with more electron-donating groups leading to slower magnetic relaxation. rsc.orgworktribe.com This highlights the tunability of the electronic structure and reactivity through synthetic modifications.

Similarly, for Group 12 this compound complexes, DFT calculations have been used to rationalize trends observed in NMR spectroscopy. nih.gov While X-ray crystallography showed little structural variation, NMR and DFT revealed significant electronic differences, demonstrating a correlation between the NMR chemical shifts and the Hammett constants of the para-substituents. nih.gov

Furthermore, the electronic structure of this compound isocyanide ligands has been studied to understand their role in stabilizing unsaturated metal centers. escholarship.org These ligands facilitate the isolation of coordinatively unsaturated metalate anions, and computational studies help in understanding their Lewis-acidity and bonding interactions with substrates like N₂. escholarship.org

The reactivity of this compound systems has also been explored in the context of reaction mechanisms. For example, in the cyclotrimerization of isocyanates catalyzed by two- and three-coordinate Mn(II) and Fe(II) this compound complexes, computational studies could help elucidate the formation of proposed metal-amidate species that may deactivate the catalyst. nottingham.ac.uk

A comprehensive analysis combining Density Functional Tight Binding (DFTB) and DFT calculations has been used to explore the electronic structures and reactivity profiles of newly synthesized fluorescent m-terphenyls. rsc.orgresearchgate.net This integrated approach provides significant insights into the physicochemical properties of these molecules. rsc.orgresearchgate.net

Table 1: Selected Computationally Investigated this compound Systems and Their Studied Properties

This compound SystemComputational MethodInvestigated PropertiesKey Findings
(4-R-2,6-Xyl₂C₆H₂)₂FeDFT, CASSCF-SOElectronic structure, magnetic anisotropy, magnetic relaxationPara-substituents modulate magnetic properties; electron-donating groups slow relaxation. researchgate.netrsc.orgworktribe.comcardiff.ac.uk
(R-Ar#)₂M (M=Zn, Cd, Hg)DFTElectronic structure, NMR chemical shiftsElectronic effects of para-substituents are significant despite minor structural changes. nih.gov
A[M(CNArDipp₂)₃] (M=Co, Rh, Ir)Not specifiedElectronic structure, Lewis-acidity, redox propertiesEncumbering this compound isocyanides stabilize unsaturated metal centers. escholarship.org
Biphenyl flanked V-shaped m-terphenylsDFT, DFTBElectronic structures, reactivity profiles, dynamic behaviorsIntegrated computational approach provides deep insights into physicochemical properties. rsc.orgresearchgate.net
Non-Covalent Interactions

Non-covalent interactions (NCIs) play a crucial role in determining the structure, stability, and function of this compound systems. rsc.org These interactions, including van der Waals forces, π-stacking, and hydrogen bonds, are vital for molecular stability and functionality. rsc.orgrsc.org

Computational techniques like the reduced density gradient (RDG) and atoms in molecules (AIM) analysis are employed to visualize and quantify these non-covalent interactions. rsc.org These methods help in identifying the atoms involved and categorizing the strength of the interactions. rsc.org For example, in a study of synthesized biphenyl-flanked V-shaped m-terphenyls, RDG scatter plots were used to identify and differentiate between steric repulsion, van der Waals interactions, and strong attractive interactions like hydrogen bonds. rsc.org

The geometry of this compound complexes can also be influenced by non-covalent interactions. In a series of Group 11 this compound complexes, different geometries were observed depending on the ligand, and computational analysis helped to understand these differences. worktribe.com

Table 2: Strengths of Non-Covalent Interactions in Biphenyl Flanked V-shaped m-terphenyls

DerivativeIdentified Non-Covalent Interaction
11a-c, e, f, h One non-covalent interaction
11d No non-covalent interaction
11e Two identified non-covalent interactions
Data derived from a study on synthesized this compound derivatives, highlighting the variability of NCIs with substitution. rsc.org
Reaction Mechanism Elucidation

Computational studies are invaluable for elucidating the intricate details of reaction mechanisms involving this compound systems. These investigations provide insights into reaction pathways, transition states, and the role of intermediates, which can be difficult to determine experimentally.

For instance, the on-surface synthesis of polymers from halogenated this compound precursors involves a multi-step process that can be clarified through computational modeling. researchgate.net The reaction of 4,4″-diiodo-m-terphenyl (DITP) on Ag(111) and Ag(110) surfaces proceeds through an organometallic intermediate, and understanding the energetics of iodine dissociation and subsequent C-C bond formation is crucial for controlling the polymerization. researchgate.net

In the context of catalysis, understanding the reaction mechanism is key to optimizing catalyst performance. Two- and three-coordinate Mn(II) and Fe(II) this compound complexes have been shown to be effective precatalysts for the cyclotrimerization of primary aliphatic isocyanates. nottingham.ac.uk Kinetic measurements suggested a first-order dependence on both the catalyst and the substrate. nottingham.ac.uk However, the lack of reactivity towards bulkier isocyanates was proposed to be due to the formation of a deactivating metal-amidate species. nottingham.ac.uk Computational modeling could further probe this hypothesis and guide the design of more robust catalysts.

Similarly, the hydrophosphination of isocyanates catalyzed by iron this compound complexes yields mono- and di-insertion products depending on the steric bulk of the isocyanate. nottingham.ac.uk Elucidating the reaction pathway through computational methods would provide a deeper understanding of the factors controlling the selectivity of this reaction.

The synthesis of this compound derivatives via a domino Diels-Alder/retro-Diels-Alder reaction of 1,3-dienic δ-sultones with alkynes is another area where computational studies could shed light on the reaction mechanism under different activation conditions (thermal, microwave, and high-pressure). researchgate.net

Prediction of Magnetic Properties

This compound ligands have proven to be highly effective in creating coordination environments that lead to interesting magnetic properties in transition metal complexes, particularly single-molecule magnets (SMMs). researchgate.netrsc.orgworktribe.com Computational chemistry, specifically ab initio calculations, plays a predictive role in this field.

In a series of two-coordinate Fe(II) this compound complexes, (4-R-2,6-Xyl₂C₆H₂)₂Fe, where R = tBu, SiMe₃, H, Cl, and CF₃, ab initio calculations predicted a large crystal field splitting and significant zero-field splitting parameters. researchgate.netrsc.orgworktribe.com These calculations suggested that this compound ligands have untapped potential for imposing highly axial crystal fields, which is a key requirement for SMM behavior. researchgate.netrsc.orgworktribe.com The theoretical predictions were consistent with experimental observations that all five complexes behave as field-induced SMMs. researchgate.netrsc.orgworktribe.com

The electronic structure calculations using CASSCF-SO (Complete Active Space Self-Consistent Field with Spin-Orbit coupling) for these Fe(II) complexes provided further detail on the electronic states, showing well-isolated pseudo-doublets, which is crucial for understanding their magnetic anisotropy. cardiff.ac.uk

Furthermore, computational studies can help to understand the relationship between the electronic nature of the substituents on the this compound ligand and the resulting magnetic properties. For the Fe(II) complexes, a correlation was observed between the Hammett parameters of the para-substituents and the cathodic peak potentials in cyclic voltammetry, indicating a tunable electronic effect on the metal center. cardiff.ac.uk

Table 3: Predicted Magnetic Properties of (4-R-2,6-Xyl₂C₆H₂)₂Fe Complexes from Ab Initio Calculations

PropertyPredicted Value
Crystal Field Splitting> 850 cm⁻¹
Zero-Field Splitting (D)ca. -60 cm⁻¹
Rhombicity (E
These favorable parameters suggest high magnetic anisotropy, a prerequisite for SMM behavior. researchgate.netrsc.orgworktribe.com

Density Functional Tight Binding (DFTB)

Density Functional Tight Binding (DFTB) is a computationally efficient, approximate DFT method that has found application in the study of this compound systems. rsc.orgresearchgate.netaip.org It is particularly useful for large molecular systems where full DFT calculations would be prohibitively expensive. scielo.brnih.gov

DFTB is based on a second-order expansion of the Kohn-Sham DFT total energy with respect to charge density fluctuations. aip.org This method, especially its self-consistent charge extension (SCC-DFTB), has been shown to provide good results for molecular geometries and vibrational frequencies. aip.org

In a recent study, a combination of DFTB, DFT, and Molecular Dynamics (MD) simulations was used to conduct a comprehensive analysis of eight newly synthesized biphenyl-flanked V-shaped m-terphenyls. rsc.orgresearchgate.net This integrated approach allowed for an in-depth exploration of their electronic structures, reactivity profiles, and dynamic behaviors. rsc.orgresearchgate.net The use of DFTB in this context highlights its utility in screening and understanding the properties of a series of related, complex molecules. rsc.orgresearchgate.net

The torsional potentials of para-terphenyl in both the ground and excited states have also been computed using DFTB, with results showing encouraging agreement with standard DFT calculations. aip.org This suggests that DFTB is well-suited for treating conjugated π-systems like terphenyls. aip.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. researchgate.net For this compound and its isomers, MD simulations have been used to investigate a range of phenomena, from phase transitions to diffusion in the liquid state. researchgate.netarxiv.orgarxiv.orgnih.gov

MD simulations of para-terphenyl have been used to investigate pressure- and temperature-induced solid-solid phase transitions. researchgate.net By optimizing the force field parameters, these simulations can accurately model the phase boundary between the triclinic and monoclinic crystal phases. researchgate.net

The fragile glass-former ortho-terphenyl has been the subject of extensive MD simulations to understand its static and dynamic properties. arxiv.orgarxiv.org Using a flexible molecule model, these simulations have provided insights into self-diffusion properties and the temperature and momentum dependencies of the self-intermediate scattering function, with results comparing favorably to experimental data and predictions from Mode Coupling Theory. arxiv.org

In conjunction with DFT and DFTB, MD simulations have been applied to a series of synthesized biphenyl-flanked V-shaped m-terphenyls to explore their dynamic behaviors, contributing to a deeper understanding of their potential applications. rsc.orgresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Metal-Metal Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding, including metal-metal interactions. worktribe.comacs.orgresearchgate.netnih.govcardiff.ac.uk This method has been applied to this compound complexes to investigate the nature of metallophilic interactions. worktribe.comacs.orgresearchgate.netnih.gov

In a series of dimeric Group 11 this compound complexes, [2,6-Mes₂C₆H₃M]₂ (M = Cu, Ag, Au) and [2,6-Xyl₂C₆H₃M]₂ (M = Cu, Ag), which feature short metal-metal distances, QTAIM was used to examine the metal-metal interactions. worktribe.comacs.orgresearchgate.netnih.gov The analysis of the electron density and its Laplacian at the bond critical point between the metal atoms provides quantitative information about the nature and strength of these interactions.

The QTAIM analysis can distinguish between shared-shell (covalent) and closed-shell (non-covalent) interactions. For metallophilic interactions, which are a class of attractive interactions between formally closed-shell metal atoms, QTAIM provides a powerful tool for their characterization. worktribe.com

In addition to QTAIM, an energy decomposition analysis employing natural orbitals for chemical valence (EDA-NOCV) can be used to further probe the nature of the bonding. worktribe.comacs.orgresearchgate.netnih.gov Together, these computational tools provide a detailed picture of the subtle yet significant interactions that govern the structure and properties of multinuclear this compound complexes.

Energy Decomposition Analysis

Energy Decomposition Analysis (EDA) is a computational method utilized to dissect the interaction energy between molecular fragments into physically meaningful components. This analysis provides a deeper understanding of the nature of chemical bonds and intermolecular interactions. In the context of this compound systems, EDA, often combined with Natural Orbitals for Chemical Valence (EDA-NOCV), has been instrumental in elucidating the nature of metal-metal and metal-ligand interactions in various complexes.

Detailed research into dimeric Group 11 this compound complexes has employed EDA-NOCV to probe the metallophilic interactions between the metal centers. acs.orgresearchgate.net These studies break down the total interaction energy (ΔE_int) into several components: the electrostatic term (ΔE_elstat), the Pauli repulsion term (ΔE_Pauli), the orbital interaction term (ΔE_orb), and the dispersion term (ΔE_disp). The orbital interaction energy can be further decomposed into contributions from different types of molecular orbitals (e.g., σ, π, δ), offering a detailed picture of the covalent contributions to the bond.

In the case of the bridged structures of [2,6-Xyl₂C₆H₃M]₂ (M = Cu, Ag), computational analysis has shown that there is no inherent energetic preference for the bridged geometry in the gas phase over a terminal geometry. This suggests that the adoption of a bridged structure in the solid state is likely influenced by crystal packing effects. cardiff.ac.uk

The following table summarizes the results of the Energy Decomposition Analysis for selected dimeric this compound complexes.

CompoundΔE_int (kcal/mol)ΔE_Pauli (kcal/mol)ΔE_elstat (kcal/mol)ΔE_orb (kcal/mol)ΔE_disp (kcal/mol)
[2,6-Mes₂C₆H₃Cu]₂ (1)-29.9105.7-64.4-28.9-42.3
[2,6-Mes₂C₆H₃Ag]₂ (2)-26.788.5-53.9-21.1-40.2
[2,6-Mes₂C₆H₃Au]₂ (6)-35.8141.6-68.9-23.5-85.0
[2,6-Xyl₂C₆H₃Cu]₂ (3, bridged)-30.7103.5-63.9-28.4-41.9
[2,6-Xyl₂C₆H₃Ag]₂ (4, bridged)-27.384.8-52.6-20.6-38.9
Data sourced from Liu et al., Inorganic Chemistry, 2021.

V. M Terphenyls in Materials Science and Advanced Applications

Organic Electronics and Optoelectronic Devices

The distinct electronic and optical properties of m-terphenyls make them highly suitable for various roles in organic electronic and optoelectronic devices. researchgate.net Their derivatives have been successfully integrated into organic light-emitting diodes (OLEDs) and laser systems, where they contribute to enhanced efficiency, stability, and performance. researchgate.netsphinxsai.com

In the field of OLEDs, particularly phosphorescent OLEDs (PhOLEDs), m-terphenyl (B1677559) derivatives have emerged as critical components. bohrium.com The non-coplanar structure of the this compound core helps in creating materials with high thermal stability and wide energy gaps, which are essential for efficient device operation. acs.org

The meta-linkage in the terphenyl structure is critical for developing host materials, as it helps to maintain a high triplet energy (ET), which is necessary to confine the triplet excitons of the phosphorescent guest emitters, especially for blue PhOLEDs. rsc.orgrsc.org

Another this compound-modified carbazole (B46965) derivative, CzTP, also shows a high triplet energy of 2.70 eV, enabling the fabrication of high-performance blue and green OLEDs. acs.org Furthermore, pure hydrocarbon hosts based on this compound, such as mSTPh, have been developed as universal hosts for red, green, and blue PhOLEDs. rsc.org The non-symmetric host, mSTPh, possesses a high triplet energy of 2.82 eV and has enabled devices to reach EQEs of over 26% for all three primary colors. rsc.org

Table 1: Performance of this compound-Based Host Materials in PhOLEDs

Host MaterialDopant ColorMax. External Quantum Efficiency (EQE)Power Efficiency (at 100 cd/m²)Source(s)
BTPS Blue22%>46 lm/W acs.orgcapes.gov.br
BTPS Green28%>105 lm/W acs.orgcapes.gov.br
mSTPh Blue>26%Not Specified rsc.org
mSTPh Green>26%Not Specified rsc.org
mSTPh Red>26%Not Specified rsc.org

The this compound core is an effective building block for electron-transporting materials (ETMs) due to its ability to form stable materials with low Highest Occupied Molecular Orbital (HOMO) energy levels, which facilitates electron injection and hole blocking. rsc.orggoogle.com

Derivatives incorporating diphenylphosphine (B32561) oxide (DPPO) have shown particular promise. rsc.orgrsc.org Two such ETMs, [1,1′:3′,1′′-terphenyl]-3,3′′-diylbis(diphenylphosphine oxide) (BmPOPB) and its para-linked isomer BpPOPB, were designed to combine high triplet energy with high electron mobility. rsc.org The meta-linked BmPOPB, in particular, achieved a harmonious combination of a high ET of 2.82 eV and an excellent electron mobility of approximately 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.orgrsc.org When used as an ETM in a green PhOLED, BmPOPB enabled a maximum EQE of 22.68%. rsc.org In blue OLEDs, it achieved EQEs of 21.3% and 17.4% with different emitters. rsc.org

Another class of ETMs involves attaching heterocyclic substituents like 1,3,4-oxadiazole (B1194373) to the this compound core. google.comnih.gov These compounds exhibit good electron affinity. google.com A series of this compound oxadiazole derivatives, including PhOXD, 3PyOXD, and 4PyOXD, were synthesized and used as universal ETMs for blue, green, and red PhOLEDs. nih.gov The PhOXD-based devices were especially noteworthy, achieving excellent EQEs greater than 26% for all three colors, along with high current and power efficiencies at a practical brightness of 1000 cd/m⁻². nih.gov

Table 2: Properties of this compound-Based Electron-Transporting Materials

ETM CompoundKey Functional GroupTriplet Energy (ET)Electron MobilityApplication (PhOLED Color)Max. EQESource(s)
BmPOPB Diphenylphosphine oxide2.82 eV~10⁻⁴ cm² V⁻¹ s⁻¹Green, Blue22.68% (Green) rsc.orgrsc.org
PhOXD OxadiazoleNot SpecifiedHighRed, Green, Blue>26% (for all) nih.gov
3PyOXD OxadiazoleNot SpecifiedHighRed, Green, Blue>21.3% (for all) nih.gov
4PyOXD OxadiazoleNot SpecifiedHighRed, Green, Blue>21.3% (for all) nih.gov

This compound and its derivatives are recognized for their applications as laser dyes. sphinxsai.com Bthis compound (BMT) is commercially available as a laser dye. radiant-dyes.com M-oligophenylenes, a class of compounds that includes this compound, have been identified as potential laser dyes and scintillators. researchgate.net The fluorescent nature of this compound, with an excitation peak at 246 nm and an emission peak at 339 nm in cyclohexane, underpins its use in this area. aatbio.com While p-terphenyl (B122091) is also noted as a synthetic intermediate in the processing of laser dyes, this compound itself is a useful building block for these materials. sphinxsai.comdynovacn.com

Organic Light-Emitting Diodes (OLEDs)

Supramolecular Chemistry and Self-Assembly

The rigid, well-defined geometry of the this compound unit makes it an excellent scaffold for building complex supramolecular structures. sphinxsai.comdynovacn.com It is frequently used to construct macrocycles and molecular tweezers, where its shape directs the assembly of molecules through non-covalent interactions. sphinxsai.comnih.gov

Hydrogen bonding is a powerful tool for directing the self-assembly of this compound-based macrocycles into larger, ordered supramolecular polymers. digitellinc.com By incorporating hydrogen-bonding motifs like urea (B33335) groups into an this compound macrocycle, researchers can induce spontaneous polymerization. researchgate.netnih.gov

Detailed studies on a methylene (B1212753) urea-bridged this compound macrocycle revealed a complex self-assembly process. digitellinc.com The process is driven by intermolecular hydrogen bonding and aryl-stacking interactions. digitellinc.com Spectroscopic analysis confirmed that the assembly follows a cooperative nucleation-growth mechanism. researchgate.netnih.gov Computational studies have shown that the relative orientation of the urea groups—either parallel or anti-parallel—plays a crucial role. researchgate.netnih.gov While the parallel conformation is more stable for the individual monomer, the anti-parallel conformation is favored in the assembled dimer, suggesting a conformational switch may be necessary for polymerization. researchgate.nettandfonline.com This complexity leads to kinetically trapped states, where the system can be trapped in a non-equilibrium state, observed as significant thermal hysteresis between the heating (disassembly) and cooling (assembly) cycles. digitellinc.comnih.gov

In a different approach, hydrogen bonding has been used as an "endohedral template" inside a covalent cage. nih.gov Researchers synthesized a highly strained trigonal-bipyramidal cage from a hexahydroxy tribenzotriquinacene and a meta-terphenyl-based diboronic acid that had a benzoic acid substituent. nih.gov The benzoic acid groups arranged themselves into a perfectly preorganized circular hydrogen-bonding array within the cage's cavity. This intramolecular hydrogen bonding provided enough energetic stabilization to overcome the significant strain of forming a smaller, less geometrically favorable cage, demonstrating the power of hydrogen bonding in templating the formation of complex molecular architectures. nih.gov

Polymer Chemistry and Advanced Materials

The incorporation of the this compound unit into covalent polymer backbones is a key strategy for developing advanced materials, particularly for energy applications. Its rigid, non-coplanar structure disrupts polymer chain packing, which can enhance properties like solubility and processability while creating specific morphologies that are beneficial for ion transport.

This compound units are integrated into polymer backbones to create materials with high ionic conductivity for applications such as anion exchange membranes (AEMs). nih.govresearchgate.net For example, poly(meta/para-terphenylene-methyl piperidinium) copolymers have been developed where the ratio of this compound to p-terphenyl units is varied. nih.gov The introduction of the twisted this compound monomer into the polymer backbone efficiently builds ion transport channels. nih.gov A copolymer with a 50% molar ratio of the this compound unit exhibited the highest ionic conductivity, reaching 130.39 mS/cm at 80 °C. nih.gov

In another design, crosslinked membranes made from poly(this compound N-methyl piperidinium) and poly(styrene-b-ethylene-co-butylene-b-styrene) (SEBS) showed an excellent ionic conductivity of 116 mS/cm at 80 °C. researchgate.net This high conductivity, achieved at a relatively low ion exchange capacity (IEC), is attributed to the well-defined phase separation and the kinked structure imparted by the this compound unit, which promotes the formation of efficient ion channels. researchgate.net The electrochemical properties, including oxidation and reduction potentials, of this compound derivatives can be determined using cyclic voltammetry. taylorandfrancis.com

This compound has proven to be a critical component in the development of high-performance proton exchange membranes (PEMs) and anion exchange membranes (AEMs) for fuel cell applications. taylorandfrancis.com Its rigid structure contributes to both the mechanical integrity and the proton/ion conductivity of the membranes. nih.govtaylorandfrancis.com

Multiblock sulfonated poly(arylene ether)s have been synthesized by reacting this compound-based hydrophobic oligomers with hydrophilic sulfonated blocks. taylorandfrancis.com The resulting membranes were tough, transparent, and showed a phase-segregated morphology in TEM images. taylorandfrancis.com These this compound-containing polymers exhibited a higher proton conductivity (PC) of 320 mS/cm at an IEC of 2.13 meq/g compared to analogous polymers made with a p-biphenyl hydrophobic segment (200 mS/cm at an IEC of 1.69 meq/g). taylorandfrancis.com

More recent designs for AEMs for water electrolysis involve adjusting the ratio of p-terphenyl to this compound in the polymer backbone to balance the conformation. acs.org A membrane with 40% this compound content achieved an ionic conductivity of 137.14 mS cm⁻¹ at 80 °C and showed excellent performance in a water electrolysis cell. acs.org Similarly, high-performance poly(this compound fluorenyl)s with densely sulfonated side chains have been developed, exhibiting high conductivity (215–379 mS cm⁻¹) and high power densities (1660–1870 mW cm⁻²) at 80 °C, significantly outperforming commercial Nafion 212 membranes under the same conditions. researchgate.net The improved performance is attributed to the excellent microphase separation resulting from the polymer architecture. researchgate.net

Table 3: Performance Data for this compound-Based Proton and Anion Exchange Membranes

Polymer SystemApplicationIon Exchange Capacity (IEC) (meq/g)Ionic Conductivity (mS/cm)Max Power Density (mW/cm²)
Sulfonated poly(arylene ether) with this compound blockPEM2.13320 (at 80°C)Not Reported
Poly(m/p-terphenylene-methyl piperidinium) (50% this compound)AEM2.49130.39 (at 80°C)172 (at 60°C)
Crosslinked poly(this compound N-methyl piperidinium)-SEBSAEM1.68116 (at 80°C)642 (at 60°C)
Poly(this compound fluorenyl) with sulfonated side chainsPEM1.72 - 2.64215 - 379 (at 80°C)1660 - 1870 (at 80°C)
Poly(p-terphenyl-co-m-terphenyl) (40% this compound)AEM for Water ElectrolysisNot Reported137.14 (at 80°C)Not Applicable

Crystal Engineering and Tectons

In the field of crystal engineering, which focuses on the design and synthesis of crystalline solids with desired properties, this compound derivatives serve as exceptional building blocks, or "tectons." smolecule.com The rigid and well-defined three-dimensional structure of the this compound scaffold allows for predictable control over the assembly of molecules in the solid state. smolecule.com114.55.40

The strategic placement of functional groups on the this compound core enables the formation of specific intermolecular interactions, such as hydrogen bonds and π–π stacking, which guide the self-assembly process into desired architectures. rsc.org For instance, this compound derivatives bearing hydrogen-bonding groups have been synthesized for their potential use as tectons in creating novel crystalline materials. researchgate.netresearchgate.net The steric bulk of the this compound backbone can be systematically modified to influence the packing of molecules, leading to the formation of porous materials or crystals with specific symmetries. rsc.org This level of control is crucial for the development of materials with tailored optical, electronic, or catalytic properties.

Researchers have successfully utilized this compound-based ligands to direct the self-assembly of metal ions, resulting in the formation of discrete, neutral, dinuclear metallomacrocycles. rsc.orgresearchgate.net This highlights the versatility of the this compound scaffold in constructing complex supramolecular structures. The ability to create self-assembled monolayers (SAMs) on surfaces like gold further underscores their utility. For example, this compound thiols have been shown to form low-density SAMs, which are advantageous for applications in biosensing and surface functionalization where controlling the spacing of surface-bound molecules is critical. nih.govrsc.org

3D Printing Photopolymerization Processes

The unique photochemical properties of this compound derivatives have led to their application as highly efficient components in photopolymerization processes, particularly for three-dimensional (3D) printing. tandfonline.comresearchgate.nettandfonline.com Specifically, amino-substituted m-terphenyls have been developed as visible light-absorbing photoinitiators. tandfonline.comresearchgate.net These compounds can initiate both free-radical and cationic polymerization, which are key processes in curing resins for 3D printing. tandfonline.comresearchgate.net

A significant advantage of these this compound-based photoinitiators is their strong absorption in the visible light spectrum, allowing for the use of safer and more energy-efficient light sources like LEDs. rsc.org They exhibit high efficiency, achieving significant monomer conversion even at low concentrations and under low light intensities. tandfonline.comacs.org This is particularly beneficial for the 3D printing of nanocomposites, where the photoinitiators must effectively cure resins containing nano-additives such as copper oxide (CuO) and aluminum oxide (Al₂O₃) to produce high-resolution 3D objects. tandfonline.comresearchgate.net

The performance of these photoinitiating systems can be fine-tuned by modifying the functional groups on the this compound structure. tandfonline.comrsc.org For example, introducing different amine groups can alter the absorption and electrochemical properties, allowing for optimization for specific monomers and printing conditions. tandfonline.com Research has demonstrated the successful use of this compound derivatives as photosensitizers for iodonium (B1229267) and thianthrenium salts, creating versatile and efficient photoinitiating systems for various photopolymerization applications in 3D printing. rsc.org

Below is a table summarizing the performance of various this compound derivatives in the photopolymerization of an acrylate (B77674) monomer (TMPTA) when used as part of a three-component photoinitiating system.

This compound DerivativeFinal Conversion (%) with LED @ 405 nmFinal Conversion (%) with LED @ 420 nm
Derivative 16955
Derivative 26552
Derivative 35848
Derivative 46250
Derivative 56856

This data is illustrative and based on findings reported in scientific literature. tandfonline.com

Host-Guest Chemistry

The well-defined, rigid cavity-like structure inherent to certain this compound derivatives makes them excellent candidates for applications in host-guest chemistry. rsc.org This field of supramolecular chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules, leading to the formation of stable complexes with unique properties and functions.

Cyclophanes, which are macrocycles containing aromatic rings, have been synthesized using this compound units. acs.org These this compound-based cyclophanes can act as hosts for various metal ions and small organic molecules. acs.org The strategic placement of functional groups within the cyclophane's cavity allows for selective binding of specific guests. For example, cyclophanes with intra-annular nitrogen functional groups have been designed for their potential in molecular recognition and catalysis, as the nitrogen atoms can serve as versatile binding sites for metal complexes. acs.org

Furthermore, the self-assembly of this compound-based dithiocarbamate (B8719985) ligands with metal ions like zinc(II) has been shown to form dinuclear metallomacrocycles. rsc.orgresearchgate.net These macrocycles can then act as hosts, capable of encapsulating guest molecules. For instance, NMR spectroscopy has demonstrated the formation of 1:1 inclusion complexes between a zinc(II)-containing macrocycle and 4,4'-bipyridyl, where the bipyridyl molecule is the guest within the host macrocycle. rsc.orgresearchgate.net This ability to form stable host-guest complexes opens up possibilities for applications in areas such as sensing, catalysis, and drug delivery.

Applications as UV-Filters

Polyfunctionalized this compound derivatives have emerged as promising candidates for use as ultraviolet (UV) filters, which are essential components in sunscreens and other photoprotective materials. rsc.orgrsc.org Their inherent aromatic structure provides strong absorption of UV radiation. A key requirement for an effective UV filter is high photostability, meaning it does not degrade quickly upon exposure to UV light. scielo.br

Research has shown that certain synthesized this compound derivatives exhibit potent UV-filtering capabilities. researchgate.netrsc.org A simple, metal-free synthesis method has been developed to produce these polyfunctionalized m-terphenyls, which were subsequently evaluated for their efficacy as UV-filters. rsc.org The photostability of these compounds is a critical factor, as degradation of a UV filter can not only reduce its protective effect but also lead to the formation of potentially harmful byproducts. Studies on related aromatic compounds have shown that structural modifications, such as the introduction of specific functional groups, can significantly enhance photostability. scielo.br For example, the presence of an amino group has been found to increase the photostability of certain benzoxazole (B165842) compounds used as UV filters. scielo.br

The development of novel, highly photostable organic filters that can absorb broadly across the UVA and UVB regions is an ongoing area of research. scielo.brnih.gov The structural versatility of m-terphenyls allows for the tuning of their absorption spectra and photostability, making them an attractive scaffold for the design of next-generation UV-filtering agents. rsc.orgresearchgate.net

Development of Advanced Materials with Novel Electrical and Optical Properties

The unique electronic structure of m-terphenyls makes them a versatile platform for the development of advanced materials with novel electrical and optical properties. researchgate.netresearchgate.net Their extended π-conjugated system, combined with a rigid, non-coplanar structure, gives rise to interesting photophysical behaviors that are sought after in various applications, particularly in the field of organic electronics. rsc.orgrsc.org

This compound derivatives are utilized as building blocks for materials in organic light-emitting diodes (OLEDs). rsc.org They can function as electron-transporting materials or as hosts for fluorescent and phosphorescent dopants. rsc.orgtaylorandfrancis.com For instance, a this compound-modified carbazole host material, CzTP, has been developed for use in blue OLEDs. taylorandfrancis.com Similarly, hybrids incorporating this compound units have shown promise in achieving high-efficiency green phosphorescent OLEDs. taylorandfrancis.com The introduction of bulky this compound side groups into an indenopyrazine core has been shown to produce blue-violet emitters with narrow emission spectra, a desirable characteristic for high-purity color displays. researchgate.net

In addition to their optical properties, the electrical characteristics of this compound-based materials are also of significant interest. The steric and electronic properties of the this compound backbone can be readily manipulated through chemical synthesis, allowing for the fine-tuning of conductivity and charge transport properties. rsc.org For example, multiblock sulfonated poly(arylene ether)s incorporating this compound units have been investigated for use as proton exchange membranes in fuel cells, where the this compound component contributes to higher proton conductivity. taylorandfrancis.com The ability to stabilize unusual main-group element species and to act as robust ligands in transition metal complexes further expands the potential applications of m-terphenyls in catalysis and the synthesis of novel inorganic-organic hybrid materials. virginia.eduosti.gov

The following table presents selected optical and electrical data for materials incorporating this compound derivatives.

Material/DeviceApplicationKey PropertyReported Value/Finding
CzTPOLED Host MaterialTriplet Energy (ET1)2.7 eV taylorandfrancis.com
BICz-3Green PhOLED EmitterCurrent Efficiency70.2 cd A⁻¹ taylorandfrancis.com
Indenopyrazine with this compoundBlue-Violet EmitterEmission SpectrumNarrow FWHM (40-50 nm) researchgate.net
MTP-based Poly(arylene ether)Proton Exchange MembraneProton Conductivity320 mS cm⁻¹ (at IEC of 2.13 meq g⁻¹) taylorandfrancis.com

This data is compiled from various research findings to illustrate the impact of m-terphenyls in advanced materials. taylorandfrancis.comresearchgate.net

Vi. Reactivity and Reaction Mechanisms of M Terphenyl Compounds

Oxidative Addition and Reductive Elimination Reactions

Oxidative addition and its reverse, reductive elimination, are fundamental reaction steps in organometallic chemistry, often central to catalytic cycles. nih.gov While traditionally associated with transition metals, these reactions have been observed in main group element chemistry, particularly with elements from groups 13-15. nih.gov The use of sterically demanding ligands like m-terphenyls can influence the feasibility and outcome of these reactions.

In the context of m-terphenyl-stabilized low-valent main group compounds, the reaction pathway can diverge between oxidative addition and other mechanisms like arene elimination or sigma-bond metathesis. For instance, the reaction of a divalent this compound-stabilized germylene, Ge(ArMe6)2, with water or methanol (B129727) leads to the Ge(IV) insertion products, (ArMe6)2Ge(H)OH and (ArMe6)2Ge(H)OMe, respectively, which is a formal oxidative addition of the O-H bond across the germanium center. acs.orgjyu.fiacs.org In contrast, the analogous stannylene, Sn(ArMe6)2, reacts to form Sn(II) dimers with elimination of an arene, avoiding the Sn(IV) state that would result from oxidative addition. acs.orgjyu.fiacs.org

Density functional theory (DFT) calculations have shown that for the stannylene, the pathway involving separate oxidative addition and reductive elimination steps is higher in energy than a sigma-bond metathesis pathway for arene elimination. acs.orgjyu.firesearchgate.netjyu.fi

Recent studies on mononuclear palladium(I) aryl complexes bearing This compound (B1677559) ligands have demonstrated their capability to mediate the cleavage of C(aryl)-I, C(alkyl)-I, and C(benzyl)-Br bonds. chinesechemsoc.org The reaction with para-substituted benzyl (B1604629) bromides yields cross-coupling products through a proposed stepwise oxidative addition-concerted reductive elimination pathway. chinesechemsoc.org The bulky this compound ligand is crucial in stabilizing the rare mononuclear Pd(I) species and influences the geometry of the palladium intermediates. chinesechemsoc.org

Table 1: Reactivity of this compound Stabilized Germylene and Stannylene with Protic Reagents acs.orgjyu.fiacs.org

ReactantReagentProduct(s)Reaction Type
Ge(ArMe6)2H2O(ArMe6)2Ge(H)OHOxidative Addition
Ge(ArMe6)2CH3OH(ArMe6)2Ge(H)OMeOxidative Addition
Sn(ArMe6)2H2O{ArMe6Sn(μ-OH)}2 + ArMe6HArene Elimination
Sn(ArMe6)2CH3OH{ArMe6Sn(μ-OMe)}2 + ArMe6HArene Elimination

Arene Elimination

Arene elimination is a significant reaction pathway for this compound-stabilized compounds, particularly when oxidative addition is disfavored. This reaction involves the elimination of one of the arene groups from the this compound ligand.

As mentioned previously, the reaction of Sn(ArMe6)2 with water or methanol results in the elimination of ArMe6H and the formation of tin(II) hydroxide (B78521) or methoxide (B1231860) dimers. acs.orgjyu.fiacs.org This contrasts with the reactivity of the analogous germylene, which undergoes oxidative addition. acs.orgjyu.fiacs.org DFT calculations suggest that for the tin system, arene elimination proceeds via a lower energy pathway than oxidative addition. acs.orgjyu.firesearchgate.net

The formation of parent amido species from the reaction of diaryl manganese and iron complexes, (2,6-Dipp2C6H3)2M (M = Mn, Fe), with ammonia (B1221849) is also proposed to proceed through a mechanism involving arene elimination. nottingham.ac.uk The proposed mechanism involves coordination of ammonia, followed by N-H bond cleavage and elimination of the arene (2,6-Dipp2C6H4) to form an amido intermediate, which then dimerizes. nottingham.ac.uk

Sigma-Bond Metathesis

Sigma-bond metathesis is a concerted reaction mechanism that involves the transfer of a sigma-bonded fragment from one metal center to another, or within the same molecule. It is an important pathway in organometallic chemistry, particularly for early transition metals and f-block elements.

In the context of this compound compounds, sigma-bond metathesis has been identified as the preferred pathway for arene elimination in the reaction of Sn(ArMe6)2 with water. acs.orgjyu.firesearchgate.netjyu.fi DFT calculations have shown that a sigma-bond metathesis pathway is energetically more favorable than a stepwise mechanism involving oxidative addition followed by reductive elimination. acs.orgjyu.firesearchgate.netjyu.fi

The synthesis of low-coordinate transition metal complexes bearing this compound ligands is often achieved through metathesis reactions between an this compound lithium reagent and a transition metal dihalide. nottingham.ac.uk Furthermore, the formation of a cobalt(I) hydride complex from a cobalt(II) amide precatalyst and a silane (B1218182) is suggested to involve a sigma-bond metathesis reaction. nottingham.ac.uk

Carbene Analogue Stabilization Reactions

The steric bulk of this compound ligands is instrumental in stabilizing highly reactive low-valent main group species, including heavier carbene analogues (tetrylenes). wikipedia.org These ligands provide kinetic stabilization, preventing decomposition or oligomerization of the reactive center.

A notable example is the stabilization of the first bismuthenium and stibenium ions that were not in Group 14, which are considered carbene analogues. wikipedia.org The bulky this compound ligands provided sufficient steric protection to allow for the isolation and characterization of these novel species. wikipedia.org Similarly, this compound ligands have been employed to stabilize phosphorus-phosphorus double bonds and the first germanium-germanium double bond. wikipedia.org

Ullmann Coupling Reactions

The Ullmann coupling reaction, a copper-catalyzed reaction to form C-C bonds between aryl halides, has been adapted for on-surface synthesis to create one- and two-dimensional polymers. This compound derivatives are frequently used as building blocks in these reactions.

On-Surface Reactions and Catalysis

On-surface Ullmann coupling of dihalogenated m-terphenyls on coinage metal surfaces (Cu, Ag, Au) allows for the bottom-up fabrication of precisely defined nanostructures. researchgate.netnih.govnottingham.ac.ukresearchgate.netresearchgate.netnottingham.ac.ukcsic.esacs.org The reaction typically proceeds in steps: dehalogenation of the precursor molecule on the catalytic surface, formation of organometallic intermediates, and finally, C-C bond formation to yield the polymeric product upon annealing. researchgate.net

For example, the on-surface synthesis of a hyperbenzene macrocycle, a cyclic hexagonal oligophenylene, was achieved using 4,4′′-dibromo-m-terphenyl on a Cu(111) surface. researchgate.net The reaction conditions, such as the deposition temperature, can be tuned to isolate either the final covalent macrocycle or the intermediate organometallic structures. researchgate.net The surface topography also influences the reaction, with different silver facets, Ag(111) and Ag(110), affecting the geometry and rearrangement of the resulting structures. nih.govresearchgate.netnottingham.ac.uk

The efficiency of the Ullmann coupling can be enhanced by the addition of other metal atoms. For instance, decorating a TiO2(110) surface with cobalt atoms was shown to catalyze the Ullmann coupling of terphenyl derivatives, leading to a significant increase in the polymerization yield. csic.esacs.org

Organometallic Intermediates in Ullmann Reactions

The formation of organometallic intermediates is a key feature of on-surface Ullmann coupling reactions involving this compound derivatives. researchgate.netnih.govresearchgate.netnottingham.ac.ukresearchgate.netrhhz.netnih.govecust.edu.cnmdpi.com These intermediates typically consist of the dehalogenated terphenyl units linked by single metal adatoms (e.g., Cu or Ag) through C-metal-C bonds. researchgate.netnih.gov

Scanning tunneling microscopy (STM) has been instrumental in visualizing these organometallic intermediates at the single-molecule level. researchgate.netrhhz.netnih.gov Studies on 4,4′′-dibromo-p-terphenyl on a Cu(111) surface revealed that the intermediate consists of biradical terphenyl units connected by single copper atoms. nih.gov Upon heating, these intermediates undergo C-C coupling to form poly(para-phenylene) oligomers, releasing the copper atoms. nih.gov The organometallic intermediates can form various structures, such as chains and macrocycles, which act as precursors to the final covalent polymers. researchgate.net

Table 2: Summary of On-Surface Ullmann Coupling of Dihalogenated Terphenyls

PrecursorSurfaceKey Findings
4,4′′-dibromo-m-terphenylCu(111)Formation of hyperbenzene macrocycles and organometallic intermediates. researchgate.net
4,4′′-diiodo-m-terphenylAg(111), Ag(110)Formation of organometallic and covalent zigzag structures; surface topography influences geometry. nih.govresearchgate.netnottingham.ac.uk
4,4′′-dibromo-p-terphenylCu(110)Coexistence of non-organometallic and organometallic intermediates. rhhz.net
4,4′′-dibromo-p-terphenylTiO2(110) + CoCobalt atoms catalyze the reaction, increasing polymerization yield. csic.esacs.org
4,4′′-dibromo-p-terphenylCu(111)Single-molecule resolution of C-Cu-C bridged organometallic intermediates. nih.gov

Formation of Reactive Intermediates and their Stabilization

The bulky and rigid nature of the this compound framework is instrumental in the stabilization of highly reactive or uncommon species in both main group and d-block chemistry. rsc.org The steric hindrance provided by the flanking aryl rings creates a protective cavity around a reactive center, preventing unwanted intermolecular interactions and decomposition pathways. smolecule.comubbcluj.ro This has enabled the synthesis and characterization of numerous novel organometallic complexes.

A primary method for generating this compound-stabilized reactive intermediates involves the use of this compound lithium salts. These salts, often synthesized by reacting a halogenated this compound precursor with an organolithium reagent like n-butyllithium, serve as versatile starting materials. rsc.orgchinesechemsoc.orgsemanticscholar.org For instance, the reaction of this compound lithium salts with metal halides is a common route to generate low-coordinate metal complexes.

Research has demonstrated the successful synthesis of two-coordinate Fe(II) complexes by reacting this compound lithium salts with iron(II) chloride. rsc.org Similarly, mononuclear Pd(I) aryl complexes, which are rare examples of isolable Pd(I) species with X-type coligands, have been prepared through the reaction of this compound lithium salts with a Pd(II) precursor. chinesechemsoc.org The this compound ligand is crucial for stabilizing the low-valent metal center in these complexes.

The utility of this compound ligands extends to the stabilization of complexes across the periodic table. Studies on Group 12 elements have shown that reacting this compound lithium complexes with zinc, cadmium, and mercury halides yields two-coordinate diaryl species. nih.govacs.org The steric demands of the this compound ligands ensure that these complexes are monomeric in the solid state, featuring a quasi-linear C-M-C arrangement. acs.org Furthermore, these bulky ligands have been employed to stabilize heavier pnictogen compounds, such as diarylantimony and diarylbismuth phosphaethynolates, which are otherwise prone to rearrangement and decomposition. fu-berlin.de

The stabilization is not purely steric; electronic factors also play a role. The flanking aryl groups can engage in M∙∙∙π interactions, providing a degree of thermodynamic stabilization. ubbcluj.ro By modifying the substituents on the central or flanking aryl rings, the electronic and steric properties of the this compound ligand can be fine-tuned to optimize the stability and reactivity of the resulting metal complex. rsc.orgubbcluj.ro

Table 1: Examples of this compound Stabilized Reactive Intermediates

Metal CenterPrecursorsResulting IntermediateKey FeaturesReference(s)
Iron(II)[4-R-2,6-Xyl₂C₆H₂Li]₂ and FeCl₂·(thf)₁.₅Two-coordinate Fe(II) complexesNear-linear geometry, stabilized by bulky this compound ligands. rsc.org
Palladium(I)[(IPr)PdCl₂]₂ and LiArTrip-R-pMononuclear Pd(I) aryl complexesRare examples of isolable mononuclear Pd(I) complexes with X-type coligands. chinesechemsoc.org
Zinc(II), Cadmium(II), Mercury(II)[R-Ar#-Li]₂ and MCl₂/MBr₂ (M=Zn, Cd, Hg)Two-coordinate Group 12 diarylsMonomeric, quasi-linear structures due to steric hindrance. nih.govacs.org
Antimony, Bismuth(2,6-Mes₂C₆H₃)₂ECl (E=Sb, Bi) and Na[OCP]Diarylpnictogen phosphaethynolatesKinetic stabilization of otherwise unstable PCO-containing compounds. fu-berlin.de

Protonation Studies and Selective Proton Donors

Protonation reactions are fundamental in organic chemistry, and this compound derivatives have emerged as highly specialized reagents for controlling the selectivity of these processes. nih.gov The unique architecture of the this compound scaffold allows for the design of sterically shielded proton donors that can deliver a proton to a substrate with high regio- and stereocontrol. rsc.org

Specifically, m-terphenyls featuring an acidic substituent at the 2'-position of the central ring have been developed as "concave reagents" for selective protonations. semanticscholar.orgnih.gov The flanking aryl groups, especially when substituted themselves, create a pocket that shields the acidic proton. This steric hindrance slows down the rate of proton transfer, allowing for a "general protonation" pathway to dominate over a "specific protonation," which can lead to the formation of thermodynamically less stable products under kinetic control. rsc.org

Remarkable selectivity has been achieved using these reagents. For instance, in the protonation of unsymmetrically substituted allyl anions, selectivities as high as 96:4 for γ- over α-protonation have been reported. nih.govresearchgate.net Similarly, the protonation of cyclohexyl anions can be directed to preferentially form the thermodynamically less stable cis-products with selectivities up to 97:3. nih.govresearchgate.net For these general, reagent-controlled protonations to be effective, the acidity of the this compound protonating agent should be as low as possible to avoid competing reaction pathways. nih.govrsc.org

Pulse radiolysis studies have also investigated the protonation of the m-terphenylide radical anion (Ar⁻) in aliphatic alcohols. cdnsciencepub.com This reaction, Ar⁻ + ROH → ArH• + RO⁻, is a fundamental process of proton transfer. The rate constants and activation energies for this reaction have been determined, providing insight into the kinetics and the influence of the solvent and the properties of the anion radical. cdnsciencepub.com

In a different context, the protonation state of solubilizer tags attached to this compound derivatives has been shown to be crucial for their properties. For example, in the study of PD-L1 inhibitors, the protonation of an amine group in a solubilizer tag at physiological pH affects the compound's solubility and its interaction with the target protein, such as forming a salt bridge with an aspartate residue. nih.gov

Table 2: Selectivity in this compound Mediated Protonations

Substrate AnionThis compound Proton DonorProduct RatioSelectivity OutcomeReference(s)
Unsymmetrically substituted allyl anion2'-acidic substituted this compoundup to 96:4γ-protonation favored over α-protonation nih.govresearchgate.net
Cyclohexyl anion2'-acidic substituted this compoundup to 97:3Preferential formation of the less stable cis-product nih.govresearchgate.net

Vii. Biomedical and Biological Relevance of M Terphenyl Scaffolds

Naturally Occurring M-Terphenyls with Biological Properties

A variety of m-terphenyl (B1677559) derivatives are found in nature, particularly in fungi and marine organisms, where they exhibit a range of biological effects. derpharmachemica.comrsc.org These natural compounds have become important leads in the search for new therapeutic agents.

Several naturally occurring m-terphenyls are recognized for their potent antioxidant activity, which is the ability to neutralize harmful free radicals in the body. researchgate.net

Trifucol (B3329674) , a phlorotannin isolated from brown algae such as Ecklonia cava and members of the Fucaceae family, demonstrates significant antioxidant properties. rsc.orgresearchgate.net Phlorotannins are known for their ability to scavenge free radicals, and the multiple hydroxyl groups on the phenyl rings of trifucol are thought to be key to its antioxidant capacity. rsc.orgresearchgate.net

Theleforin A , isolated from the mushroom Thelephora vialis, is another this compound with established antioxidant activity. derpharmachemica.comderpharmachemica.com Its ability to protect cells from oxidative damage is attributed to the presence of catechol moieties within its structure, which are efficient at scavenging free radicals. derpharmachemica.com

Immunoglobulin E Antibody Suppressants (e.g., Terprenin)

Terprenin (B1243145) , a metabolite produced by the fungus Aspergillus candidus, has been identified as a potent suppressor of immunoglobulin E (IgE) antibody production. derpharmachemica.comderpharmachemica.com Elevated IgE levels are a hallmark of allergic reactions. nih.govwikipedia.org Terprenin was found to inhibit the production of IgE in a dose-dependent manner in laboratory studies. derpharmachemica.com Its mechanism is believed to involve the modulation of cytokines, which are signaling molecules that play a critical role in the immune response. derpharmachemica.com This makes terprenin a valuable lead compound for the development of novel anti-allergic therapies.

Synthetic M-Terphenyls in Medicinal and Pharmaceutical Chemistry

The rigid and highly customizable this compound framework serves as an excellent scaffold for the rational design of new synthetic molecules with therapeutic potential. derpharmachemica.com Medicinal chemists have successfully used this structure to develop enzyme inhibitors, antidiabetic agents, and synthetic receptors.

The defined three-dimensional structure of the this compound scaffold allows for the creation of potent and selective enzyme inhibitors.

Dihydroorotate Dehydrogenase (DHODH) Inhibitors : Synthetic this compound derivatives have been designed to inhibit DHODH, a critical enzyme in the pyrimidine (B1678525) biosynthesis pathway that is essential for cell proliferation. derpharmachemica.comderpharmachemica.comd-nb.info Inhibition of this enzyme is a therapeutic strategy for cancer and autoimmune diseases. d-nb.infonih.gov this compound-based compounds can be designed to mimic the natural substrate of the enzyme, effectively blocking its activity. researchgate.net

Cyclooxygenase (COX) Inhibitors : this compound amines have been synthesized and evaluated as a novel class of cyclooxygenase (COX) inhibitors. researchgate.net These enzymes are responsible for producing prostaglandins, which mediate inflammation. mdpi.com By modifying the functional groups on the outer phenyl rings, researchers have created this compound compounds that show nonselective inhibition of both COX-1 and COX-2, as well as derivatives that preferentially inhibit one isozyme over the other. researchgate.netmdpi.com A novel series of terphenyl methyl sulfones and sulfonamides have also been shown to be highly potent and selective COX-2 inhibitors. nih.govacs.org

The this compound scaffold has been identified as a promising framework for developing new antidiabetic drugs. derpharmachemica.comderpharmachemica.com Research has shown that certain p-terphenyl (B122091) derivatives, such as one developed by Merck, can act as hypoglycemic agents. researchgate.net Additionally, derivatives isolated from marine fungi have demonstrated potent inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, which is a key target for managing diabetes. mdpi.com

The unique, twisted shape of the this compound core makes it an ideal building block for creating synthetic receptors that can bind to carbohydrates. wikipedia.orgwikiwand.com By attaching hydrogen-bonding groups to the this compound framework, scientists have constructed "molecular tweezers" or cages that can selectively recognize and bind to specific sugar molecules, including disaccharides and even larger polysaccharides. wikipedia.orgresearchgate.netnih.gov The pre-organized structure of the this compound scaffold is crucial for positioning these binding elements correctly to achieve effective carbohydrate recognition in an aqueous environment. wikipedia.orgtandfonline.com

Table of Compounds Mentioned

Compound Name Classification Source/Type Noted Biomedical/Biological Relevance
This compound Aromatic Hydrocarbon Synthetic Core scaffold for creating synthetic receptors and enzyme inhibitors. wikipedia.orgderpharmachemica.com
Trifucol Phlorotannin Natural (Brown Algae) Demonstrates significant antioxidant activity. rsc.org
Theleforin A Terphenylquinone Natural (Mushroom) Exhibits antioxidant properties. derpharmachemica.comderpharmachemica.com
Terprenin Meroterpenoid Natural (Fungus) Acts as a potent suppressor of Immunoglobulin E (IgE). derpharmachemica.comderpharmachemica.com
Dihydroorotate Dehydrogenase (DHODH) Inhibitors Synthetic this compound Derivative Synthetic Inhibit a key enzyme in pyrimidine biosynthesis, relevant for cancer and autoimmune diseases. derpharmachemica.comderpharmachemica.com
Cyclooxygenase (COX) Inhibitors Synthetic this compound Derivative Synthetic Inhibit enzymes involved in inflammation. researchgate.netnih.govacs.org
Antidiabetic Agents Synthetic this compound Derivative Synthetic Show potential as hypoglycemic agents and enzyme inhibitors for diabetes management. derpharmachemica.commdpi.com

Structure-Activity Relationship Studies (e.g., STAT5a inhibitors)

The this compound framework has been instrumental in the development of selective inhibitors for the Signal Transducer and Activator of Transcription 5a (STAT5a), a protein implicated in various human diseases, including certain cancers. nih.gov Researchers have explored the structure-activity relationships (SAR) of this compound-based compounds to optimize their inhibitory activity and selectivity.

A significant breakthrough in this area was the identification of Stafia-1, a symmetrically substituted this compound phosphate (B84403), as the first small molecule to exhibit selective inhibition of STAT5a over the highly homologous STAT5b (96% sequence homology). nih.gov Stafia-1 was found to bind at the interface between the SH2 domain and the linker domain of the STAT5a protein. nih.govnih.gov The development of Stafia-1, which demonstrated a 9-fold selectivity for STAT5a over STAT5b, highlighted the potential of the this compound scaffold for achieving isoform-specific inhibition. nih.gov

Further studies have focused on synthesizing asymmetrically substituted this compound phosphates. nih.gov The rationale behind this approach is that an asymmetrical inhibitor could more effectively bind to the unsymmetrical protein binding pocket of STAT5a, potentially leading to enhanced potency and selectivity. nih.gov This research aims to provide deeper insights into the structure-activity relationships governing the interaction between this compound phosphates and STAT5a. nih.gov As part of this effort, the most potent asymmetrically substituted this compound phosphate identified was chemically modified into a phosphatase-stable monofluoromethylene phosphonate, a modification designed to improve its stability in biological systems. nih.govnih.gov

The inhibitory activities of key this compound-based STAT5a inhibitors are summarized in the table below.

CompoundTypeTargetInhibition Constant (Ki)Selectivity
Stafia-1Symmetrically substituted this compound phosphateSTAT5a10.9 ± 1.8 μM nih.govAt least 9-fold over STAT5b nih.gov

Use in Synthetic Protein Formation

The unique structural properties of this compound have been leveraged in the field of synthetic protein design. Its defined, twisted conformation serves as a foundational scaffold for creating artificial receptors. wikipedia.org

Specifically, the this compound structure can be used as a basis for the formation of synthetic proteins designed to bind carbohydrates, such as lectins. wikipedia.org The shape of the this compound unit allows for the construction of synthetic receptors capable of temporarily binding sugars like disaccharides. This capability opens avenues for further experimentation and the development of novel tools for studying carbohydrate-protein interactions. wikipedia.org

Viii. Future Directions and Emerging Research Areas

Development of Novel M-Terphenyl (B1677559) Scaffolds

The synthesis of new and complex this compound scaffolds is a cornerstone of advancing their application. rsc.org Traditional methods are being supplemented by innovative synthetic strategies that offer greater efficiency, flexibility, and access to a wider range of functional groups. rsc.orgrsc.org These new methodologies are crucial for tailoring the steric and electronic properties of the this compound backbone. rsc.org

Recent advancements include one-pot synthesis procedures, which allow for the construction of complex this compound derivatives in a single reaction vessel. semanticscholar.orgacs.org For instance, a facile one-pot synthesis of this compound-2'-carbaldehydes has been developed starting from 1,3-dichloroiodobenzene, constructing three carbon-carbon bonds in good yields. semanticscholar.org Another innovative approach is the three-component reaction between amines, β-ketoesters, and chalcones, which enables the creation of a large library of highly substituted dihydro-m-terphenyl derivatives. nih.govacs.org This method is notable for its high atom economy, generating three new bonds and one ring with water as the only side product. nih.govacs.org

Domino reactions, such as the Diels-Alder/retro-Diels-Alder reaction of 1,3-dienic δ-sultones with alkynes, provide a highly regioselective route to substituted m-terphenyls. thieme-connect.com Furthermore, researchers are exploring metal-free synthesis techniques to produce thermally stable, blue-fluorescent m-terphenyls through the ring transformation of 2H-pyran-2-ones. rsc.org The ability to introduce a variety of substituents onto the this compound framework is critical for its function as a chemical reagent and for its application in materials science. rsc.orgresearchgate.net The development of these novel scaffolds is essential for creating new liquid crystals, dendrimers, and ligands for organometallic synthesis. rsc.org

Table 1: Selected Synthetic Methodologies for Novel this compound Scaffolds

MethodologyStarting MaterialsKey FeaturesResulting Scaffold
One-Pot Synthesis1,3-dichloroiodobenzene, Aryl magnesium bromidesCascade reaction, good yields. semanticscholar.orgThis compound-2'-carbaldehydes semanticscholar.org
Three-Component ReactionAlkyl/arylamines, β-ketoesters, ChalconesHigh atom economy, generates three new bonds and one ring. nih.govacs.orgHighly substituted dihydro-m-terphenyl derivatives nih.govacs.org
Domino Diels-Alder/Retro-Diels-Alder1,3-Dienic δ-sultones, AlkynesHighly regioselective. thieme-connect.comSubstituted m-terphenyls thieme-connect.com
Metal-Free Ring Transformation2H-pyran-2-onesEnvironmentally friendly, produces fluorescent compounds. rsc.orgThermally stable blue fluorescent m-terphenyls rsc.org

Exploration of New Catalytic Routes with Earth-Abundant Metals

A significant area of research focuses on the use of this compound ligands to stabilize low-coordinate transition metal complexes, particularly with earth-abundant metals such as iron, manganese, nickel, and copper. nottingham.ac.ukcsic.esrsc.orgcsic.esacs.org The bulky nature of the this compound scaffold is highly effective in creating a sterically hindered environment around the metal center, allowing for the isolation of reactive, low-coordinate species that can catalyze a variety of chemical transformations. nottingham.ac.ukescholarship.orgwikipedia.org

This compound complexes of manganese and iron have proven to be efficient precatalysts for the cyclotrimerization of primary aliphatic isocyanates, leading to the formation of isocyanurates under mild conditions. csic.esrsc.orgukessays.com These reactions are atom-economical and yield products with applications as additives in polymers and in drug delivery. csic.esrsc.org The steric properties of the flanking aryl groups on the this compound ligand can be tuned to influence the reactivity of the metal center. rsc.org For example, less sterically encumbering this compound ligands can lead to three-coordinate complexes, while bulkier ligands favor two-coordinate complexes, and these differences in coordination can result in significant variations in catalytic activity. rsc.org

In addition to isocyanate cyclotrimerization, iron(II) this compound complexes have been shown to catalyze the hydrophosphination and hydroamination of isocyanates. nottingham.ac.ukacs.org The hydroamination reaction can produce urea (B33335) and biuret (B89757) derivatives, with product selectivity being controlled by the reaction conditions. acs.org Two-coordinate cobalt(II) and iron(II) diaryl complexes stabilized by this compound ligands are also effective homogeneous precatalysts for the [2+2+2] cyclotrimerization of alkynes. csic.es

The use of this compound phosphine (B1218219) ligands has been instrumental in developing low-coordinate nickel(0) complexes for C-S cross-coupling reactions. rsc.orgrsc.org These preformed Ni(0) complexes can exhibit superior catalytic activity compared to their Ni(II) counterparts, allowing for lower catalyst loadings and the coupling of challenging substrates like aryl chlorides and alkylthiols. rsc.orgrsc.org The development of catalytic systems based on earth-abundant metals is a crucial step towards more sustainable chemical synthesis. nottingham.ac.uk

Table 2: Catalytic Applications of this compound Complexes with Earth-Abundant Metals

MetalThis compound Ligand TypeCatalytic ReactionSubstratesProducts
Manganese(II)DiarylCyclotrimerization csic.esrsc.orgPrimary aliphatic isocyanates csic.esrsc.orgIsocyanurates csic.esrsc.org
Iron(II)DiarylCyclotrimerization csic.esrsc.orgPrimary aliphatic isocyanates csic.esrsc.orgIsocyanurates csic.esrsc.org
Iron(II)DiarylHydrophosphination nottingham.ac.ukIsocyanates nottingham.ac.ukMono- and diinsertion products nottingham.ac.uk
Iron(II)DiarylHydroamination acs.orgIsocyanates, AminesUrea and biuret derivatives acs.org
Cobalt(II)DiarylAlkyne Cyclotrimerization csic.esAlkynes csic.esBenzene (B151609) derivatives csic.es
Nickel(0)MonophosphineC-S Cross-Coupling rsc.orgrsc.orgAryl chlorides, AlkylthiolsThioethers rsc.orgrsc.org

Advanced Understanding of Supramolecular Dynamics and Tunable Materials

The unique, rigid, and three-dimensional structure of the this compound backbone makes it an excellent building block for supramolecular chemistry and the creation of tunable materials. wikipedia.org Researchers are exploring how the aggregation and self-assembly of this compound derivatives can be controlled to form complex, functional architectures.

One area of interest is the development of synthetic receptors based on the this compound scaffold. wikipedia.org The twisted conformation of this compound provides a pre-organized cavity that can be functionalized to selectively bind other molecules. wikipedia.org For example, this compound-based structures have been designed to act as synthetic lectins, capable of binding to specific carbohydrates like disaccharides. wikipedia.org

Furthermore, the study of this compound bis-urea macrocycles has revealed complex supramolecular polymerization behavior. researchgate.net These macrocycles can form kinetically metastable states, and their concentration-dependent aggregation can be studied using techniques like ¹H NMR and IR spectroscopy. researchgate.net Temperature-dependent studies have shown a cooperative nucleation-growth mechanism for their assembly. researchgate.net The ability to trap these systems in kinetically controlled states opens up possibilities for designing supramolecular polymers with tailored properties and functions. researchgate.net Understanding the thermodynamic and kinetic factors that govern the self-assembly of these molecules is crucial for the rational design of new materials with dynamic and responsive properties.

Applications in Quantum Dots and Other Nanomaterials

The interface between this compound chemistry and nanoscience is an emerging field with significant potential. The sterically encumbering nature of this compound ligands, which is advantageous in catalysis, can also be harnessed to control the surface chemistry of nanomaterials. escholarship.org

Monotopic this compound isocyanide ligands have been investigated as capping reagents for the surfaces of gold (Au) and silver (Ag) nanomaterials. escholarship.org The synthesis of new functionalized this compound isocyanide ligand scaffolds allows for the characterization of their binding properties on these metallic surfaces. escholarship.org While the study of isocyanide ligands in organometallic chemistry is well-established, their application in nano- and materials science is still relatively underdeveloped, representing a promising area for future research. escholarship.org The development of multitopic this compound isocyanide ligands also opens the door to the formation of isocyanide coordination networks (ISOCNs), which could lead to new low-valent materials with unique electronic and structural properties. escholarship.org

Design of Systems with Enhanced Photophysical and Electrochemical Properties

This compound derivatives are highly sought after for their exceptional electronic and photophysical properties, making them key components in the development of advanced materials for optoelectronic devices. rsc.org Their wide band gaps, high triplet energies, and good thermal and electrochemical stabilities are particularly advantageous for applications in organic light-emitting diodes (OLEDs). researchgate.net

Researchers are actively designing and synthesizing new this compound-based materials to function as hosts and electron-transporting materials in OLEDs. rsc.orgresearchgate.net For example, this compound-modified sulfone derivatives have been developed as high-performance host materials for both blue and green phosphorescent OLEDs. researchgate.netyamagata-u.ac.jp The incorporation of the sulfone group helps to lower both the HOMO and LUMO energy levels, which can lead to more efficient electron injection and transport, and a better balance of charge carriers in the emissive layer. researchgate.net

The photophysical properties of m-terphenyls can be finely tuned by introducing different functional groups. rsc.org For instance, the synthesis of V-shaped biphenyl-flanked m-terphenyls with donor and acceptor moieties has been shown to enhance their photophysical activity. rsc.org These compounds exhibit blue fluorescence and good thermal stability. rsc.org The emission properties of new blue-emitting indenopyrazine derivatives have also been improved by the introduction of this compound side groups. koreascience.kr

Electrochemical studies, such as cyclic voltammetry, are crucial for characterizing the redox properties of this compound derivatives and understanding their potential for various applications. taylorandfrancis.com The reduction and oxidation potentials of these compounds can be determined, providing insight into their HOMO and LUMO energy levels. taylorandfrancis.com this compound isocyanide ligands have also been used to stabilize manganese tricarbonyl complexes, allowing for the study of their electrochemical behavior and their ability to act as electrocatalysts for CO₂ reduction. acs.org The continued design of novel this compound systems with tailored photophysical and electrochemical properties will undoubtedly lead to further advancements in materials science and electronics.

Q & A

Q. What are the established synthetic protocols for m-terphenyl, and how can researchers ensure reproducibility?

this compound is synthesized via Friedel-Crafts acylation, where benzene reacts with dichloride (C₆H₅Cl₂) in the presence of AlCl₃ as a Lewis acid catalyst. Key steps include controlling reaction temperature (e.g., 220–260°C for intermediate phases) and purification via recrystallization . To ensure reproducibility, document catalyst ratios, reaction times, and solvent systems (e.g., toluene or dichloromethane). Characterization should include NMR, HPLC, and melting point analysis. For peer validation, supplementary data (e.g., crystallographic files) must be archived following journal guidelines .

Q. How does the meta-substitution pattern in this compound influence its steric hindrance properties?

The 1,3-positions of the central benzene ring create a rigid, linear structure, generating steric bulk that shields reactive sites. This spatial arrangement reduces intermolecular interactions, as demonstrated in X-ray crystallography studies . Researchers can quantify steric effects using Tolman’s cone angle measurements or computational models (e.g., DFT calculations) to predict ligand behavior in organometallic complexes .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Essential techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.
  • Single-crystal X-ray diffraction for structural elucidation.
  • Thermogravimetric analysis (TGA) to assess thermal stability (reported decomposition temperatures range 280–380°C) .
  • HPLC-MS for purity validation (>98% recommended for catalytic applications) .

Advanced Research Questions

Q. How can contradictory data on the thermal stability of this compound derivatives be resolved?

Discrepancies in thermal decomposition temperatures (e.g., 280–530°C across studies) often arise from impurities or varying heating rates . To resolve contradictions:

  • Conduct controlled TGA experiments with standardized heating rates (e.g., 10°C/min under nitrogen).
  • Compare results with literature using the same derivative (e.g., 5'-nitro-m-terphenyl).
  • Validate purity via elemental analysis and DSC to detect polymorphic transitions .

Q. What methodological challenges arise when using this compound as a tecton in crystal engineering?

Challenges include:

  • Predicting hydrogen-bonding networks : Computational tools like Mercury CSD must account for meta-substitution’s impact on π-π stacking distances .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may disrupt self-assembly; low-polarity solvents (e.g., hexane) are preferred .
  • Crystallization kinetics : Temperature gradients (e.g., 260–330°C) must be optimized to avoid amorphous phases .

Q. How can this compound ligands be optimized for stabilizing reactive intermediates in organometallic catalysis?

Strategies include:

  • Functional group tuning : Electron-withdrawing groups (e.g., -CF₃) enhance steric shielding but may reduce solubility.
  • Coordination geometry analysis : Use XAFS or IR spectroscopy to monitor ligand-metal bond dynamics.
  • Comparative kinetic studies : Compare turnover frequencies (TOF) of this compound vs. o-terphenyl ligands in cross-coupling reactions .

Data Analysis and Reporting Guidelines

Q. How should researchers manage large datasets from this compound crystallization studies?

  • Raw data : Archive in appendices (e.g., temperature vs. crystal growth rate tables).
  • Processed data : Highlight critical trends (e.g., Arrhenius plots for nucleation rates) in the main text.
  • Uncertainty quantification : Report standard deviations for repeated trials (e.g., ±5°C for phase transition temperatures) .

Q. What are common pitfalls in interpreting steric effects of this compound derivatives?

  • Overlooking solvent interactions : Solvent polarity can mask steric hindrance in solution-phase reactions.
  • Misapplying cone angle models : Ensure calculations reflect the actual 3D geometry of substituted derivatives.
  • Ignoring kinetic vs. thermodynamic control : Steric effects may favor metastable intermediates in catalytic cycles .

Methodological Resources

For experimental protocols, consult:

  • Synthesis : Friedel-Crafts acylation conditions .
  • Crystallization : Temperature optimization matrix (Table 1, ).
  • Data reporting : Beilstein Journal guidelines for supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.